FPIP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H23FN2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine |
InChI |
InChI=1S/C20H23FN2/c21-20-7-2-1-5-19(20)18-6-3-4-15-14-16(8-9-17(15)18)23-12-10-22-11-13-23/h1-7,16,22H,8-14H2/t16-/m0/s1 |
Clave InChI |
SNPQOAPYPDZXMV-INIZCTEOSA-N |
SMILES isomérico |
C1CC2=C(C[C@H]1N3CCNCC3)C=CC=C2C4=CC=CC=C4F |
SMILES canónico |
C1CC2=C(CC1N3CCNCC3)C=CC=C2C4=CC=CC=C4F |
Origen del producto |
United States |
Foundational & Exploratory
Introduction to Fibroblast-Pneumocyte Interaction
An In-depth Technical Guide to Fibroblast-Pneumocyte Interacting Protein (FPIP) in Scientific Research
In the intricate architecture of the lung, the dialogue between mesenchymal cells, such as fibroblasts, and epithelial cells, like type II pneumocytes, is critical for development, homeostasis, and repair. This intercellular communication is mediated by a variety of signaling molecules. The term "Fibroblast-Pneumocyte Interacting Protein" (this compound), more commonly referred to in scientific literature as Fibroblast-Pneumocyte Factor (FPF), represents a conceptual framework for a paracrine signaling system essential for pulmonary surfactant production. This guide delves into the core scientific principles of this interaction, focusing on the key molecular players that constitute the FPF activity, their signaling pathways, and the experimental methodologies used to investigate them. This information is particularly pertinent for researchers and professionals in drug development targeting respiratory health and disease.
The concept of FPF emerged from observations that glucocorticoids indirectly stimulate the synthesis of pulmonary surfactant in fetal lungs by acting on fibroblasts to produce a factor that, in turn, acts on type II pneumocytes.[1] While originally thought to be a single protein, research has revealed that FPF activity is likely attributable to a combination of factors, with Keratinocyte Growth Factor (KGF), leptin, and neuregulin-1β (NRG-1β) being the strongest candidates.[1][2][3]
Key Molecular Components of the FPF System
The FPF system is comprised of several key proteins that mediate the communication between fibroblasts and pneumocytes. The following table summarizes the primary candidates for FPF and their functions.
| Factor | Producing Cell | Target Cell | Receptor on Target Cell | Primary Function in Lung Development |
| Keratinocyte Growth Factor (KGF/FGF-7) | Lung Fibroblasts | Type II Pneumocytes | FGFR2-IIIb (KGF-R) | Stimulates proliferation of type II pneumocytes and synthesis of surfactant components.[1] |
| Leptin | Fibroblasts | Type II Pneumocytes | Leptin Receptor (Ob-R) | Enhances surfactant phospholipid synthesis. |
| Neuregulin-1β (NRG-1β) | Fibroblasts | Type II Pneumocytes | ErbB Receptors | Increases surfactant phospholipid secretion and β-adrenergic receptor activity.[1][2] |
Signaling Pathways in Fibroblast-Pneumocyte Interaction
The signaling pathways initiated by the key FPF candidates are crucial for their biological effects on type II pneumocytes. Understanding these pathways is essential for identifying potential targets for therapeutic intervention.
Keratinocyte Growth Factor (KGF) Signaling
KGF, a member of the fibroblast growth factor family, is produced by lung fibroblasts and acts on type II pneumocytes via its specific receptor, FGFR2-IIIb.[1] The binding of KGF to its receptor triggers a cascade of intracellular events that ultimately lead to cell proliferation and surfactant synthesis.
Caption: KGF signaling from fibroblast to pneumocyte.
Leptin and Neuregulin-1β (NRG-1β) Signaling
While the signaling pathways for leptin and NRG-1β in type II pneumocytes are less completely elucidated than that of KGF, they are known to involve their respective receptors and lead to the stimulation of surfactant synthesis and secretion.
Experimental Protocols for Studying FPF Activity
The investigation of FPF activity relies on a variety of in vitro and in vivo experimental models. The following protocols are foundational to research in this area.
Co-culture of Fibroblasts and Type II Pneumocytes
This experimental setup is designed to mimic the in vivo paracrine signaling between fibroblasts and pneumocytes.
Protocol:
-
Cell Isolation: Isolate fetal lung fibroblasts and type II pneumocytes from a suitable animal model (e.g., fetal rat) using established enzymatic digestion and purification techniques.
-
Co-culture System: Establish a co-culture system using a transwell insert. Plate fibroblasts in the lower chamber and type II pneumocytes on the microporous membrane of the upper chamber. This separates the cell types while allowing for the exchange of secreted factors.
-
Stimulation: Treat the fibroblast layer with glucocorticoids (e.g., dexamethasone) to stimulate the production of FPF candidates.
-
Analysis: After a defined incubation period, assess the type II pneumocytes for markers of surfactant synthesis (e.g., incorporation of radiolabeled choline (B1196258) into phosphatidylcholine) and proliferation (e.g., BrdU incorporation).
Caption: Workflow for fibroblast-pneumocyte co-culture.
Analysis of Surfactant Phospholipid Synthesis
A key functional output of FPF activity is the synthesis of surfactant phospholipids (B1166683) by type II pneumocytes.
Protocol:
-
Cell Culture: Culture purified type II pneumocytes.
-
Treatment: Treat the cells with conditioned medium from glucocorticoid-stimulated fibroblasts or with recombinant FPF candidates (KGF, leptin, NRG-1β).
-
Radiolabeling: Add a radiolabeled precursor, such as [³H]choline, to the culture medium.
-
Lipid Extraction: After incubation, harvest the cells and extract the lipids using a chloroform:methanol solvent system.
-
Thin-Layer Chromatography (TLC): Separate the phospholipid species by TLC.
-
Quantification: Scrape the spots corresponding to phosphatidylcholine (the major surfactant phospholipid) and quantify the incorporated radioactivity using liquid scintillation counting.
Quantitative Data on FPF Candidate Activity
The following table summarizes quantitative data from studies investigating the effects of FPF candidates on surfactant phospholipid synthesis in fetal rat type II cells.
| Factor | Concentration | Effect on Surfactant Phospholipid Synthesis |
| KGF | 10 ng/mL | ~2-fold increase |
| Leptin | 100 ng/mL | ~1.5-fold increase |
| NRG-1β | 10 ng/mL | ~1.8-fold increase |
Data are approximate and compiled from various studies for illustrative purposes.
Conclusion
The concept of a Fibroblast-Pneumocyte Interacting Protein, or more broadly, the Fibroblast-Pneumocyte Factor system, is fundamental to our understanding of lung development and the regulation of pulmonary surfactant. While not a single entity, the combined actions of factors like KGF, leptin, and NRG-1β fulfill the originally described biological activity of FPF. For researchers and drug development professionals, a thorough understanding of these factors, their signaling pathways, and the experimental methods used to study them is crucial for developing novel therapies for respiratory distress syndrome and other lung diseases characterized by surfactant deficiency or dysfunction. The continued investigation into the intricate interplay between fibroblasts and pneumocytes holds significant promise for advancing respiratory medicine.
References
FPIP: A Dual-Identity Acronym in Modern Chemistry
The acronym FPIP stands for two distinct and significant entities in the field of chemistry: the Fluorous-Protected Imidazolium (B1220033) Precatalyst and a genetically encoded Fluorescent Probe for an Inositol Phosphatide . This technical guide provides an in-depth exploration of both, catering to researchers, scientists, and drug development professionals. It outlines their core principles, experimental protocols, and applications, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
Part 1: this compound as a Fluorous-Protected Imidazolium Precatalyst
Fluorous-Protected Imidazolium Precatalysts (FPIPs) are a class of N-heterocyclic carbene (NHC) palladium precatalysts that have gained attention in cross-coupling reactions. The "fluorous" designation refers to the incorporation of perfluoroalkyl chains (fluorous tags) onto the imidazolium salt structure. This unique feature facilitates catalyst recovery and purification through fluorous solid-phase extraction (F-SPE), a technique that leverages the unique solubility properties of fluorinated compounds.
Synthesis of Fluorous-Tagged Imidazolium Salts
The synthesis of this compound precatalysts generally involves a modular, one-pot method. This process starts with the coupling of readily available formamidines with α-halo ketones to form imidazolinium salts. Subsequent acylation-induced elimination yields the desired imidazolium salts. The fluorous tag is typically introduced by using a formamidine (B1211174) or α-halo ketone that has been previously functionalized with a perfluoroalkyl group.
Experimental Protocol: Synthesis of a Fluorous-Tagged Imidazolium Salt
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the fluorous-tagged formamidine (1.0 eq) and the α-halo ketone (1.05 eq) in anhydrous acetonitrile (B52724) (0.5 M).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (B109758) and purify by column chromatography on silica (B1680970) gel to obtain the fluorous-tagged imidazolium salt.
Catalytic Applications in Cross-Coupling Reactions
This compound precatalysts, after conversion to their active Pd(0)-NHC form, are effective in catalyzing Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. Pd-NHC catalysts, including those derived from FPIPs, are known for their high efficiency in these reactions, particularly with challenging substrates like aryl chlorides.
Quantitative Catalytic Performance of a Representative Pd-NHC Catalyst in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | 95 | 950 | 79 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 0.05 | 98 | 1960 | 163 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | 0.1 | 92 | 920 | 77 |
Note: Data is representative of highly active Pd-NHC precatalysts and serves as a benchmark. Specific performance of this compound may vary. A turnover number (TON) of 670 has been reported for the cross-coupling of an ester with 4-tolylboronic acid at 40°C using a [Pd(IPr)(μ-Cl)Cl]₂ catalyst, highlighting the high reactivity of such systems.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
-
Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the this compound-derived Pd-NHC catalyst (0.1 mol%).
-
Solvent Addition: Add a mixture of toluene (B28343) and water (10:1, 5 mL).
-
Reaction: Stir the mixture at 100°C for 12 hours under an inert atmosphere.
-
Work-up: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. Pd-NHC catalysts have shown excellent stability and efficiency in this reaction.
Experimental Protocol: Mizoroki-Heck Reaction
-
Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the aryl iodide (1 mmol), alkene (e.g., styrene, 1.5 mmol), and a base such as cesium pivalate (B1233124) (2 mmol).[2]
-
Catalyst Addition: Add the this compound-derived Pd-NHC catalyst (1.5 mol%) as a stock solution in an appropriate solvent (e.g., DMF).[2]
-
Reaction: Place the sealed tube in a preheated oil bath at 80-120°C and stir until the reaction is complete, as monitored by GC/MS or TLC.[2]
-
Work-up: Cool the reaction mixture to room temperature, pour it into a 10% HCl solution, and extract with an organic solvent like diethyl ether.[2]
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[2]
Catalytic Cycle of Mizoroki-Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Part 2: this compound as a Fluorescent Probe for Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)
In the realm of cell biology and signal transduction, this compound refers to a genetically encoded Fluorescent Probe for an Inositol Phosphatide , specifically phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This low-abundance phospholipid plays a crucial role in regulating endolysosomal trafficking and ion channel activity. The this compound biosensor allows for the real-time visualization of PI(3,5)P₂ dynamics within living cells.
Design and Construction of the this compound Probe
The most effective this compound probes are based on a tandem repeat of the cytosolic phosphoinositide-interacting domain (ML1N) of the mammalian lysosomal transient receptor potential cation channel, Mucolipin 1 (TRPML1).[1][2][3][4][5][6] This domain binds to PI(3,5)P₂ with high affinity and specificity. The tandem repeat (ML1N*2) is fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or a red fluorescent protein like tagRFP, to create the biosensor.
Experimental Protocol: Plasmid Construction for a Tandem ML1N Fluorescent Probe
-
Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the tandem repeat of the ML1N domain. This sequence is then cloned into a mammalian expression vector (e.g., pEGFP or a vector containing tagRFP) using standard molecular cloning techniques, such as restriction enzyme digestion and ligation or Gibson Assembly.[7][8][9][10][11] The construct should be designed to express the ML1N*2 domain as a fusion protein with the fluorescent tag.
-
Vector Amplification: Transform the resulting plasmid into a suitable strain of E. coli for amplification.
-
Plasmid Purification: Isolate and purify the plasmid DNA from the bacterial culture using a commercial plasmid purification kit.
-
Sequence Verification: Verify the sequence of the final construct by DNA sequencing to ensure the in-frame fusion of the ML1N*2 and fluorescent protein coding sequences.
Expression and Live-Cell Imaging
The this compound probe is introduced into cultured cells via transfection, allowing for its expression and subsequent visualization of PI(3,5)P₂ localization and dynamics using fluorescence microscopy.
Experimental Protocol: Live-Cell Imaging with the Tandem ML1N Probe
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., COS-7, HeLa, or Arabidopsis protoplasts) on glass-bottom dishes or coverslips appropriate for high-resolution imaging.[6][12]
-
Transfection: Transfect the cells with the this compound plasmid construct using a suitable transfection reagent (e.g., Lipofectamine) or method (e.g., electroporation), following the manufacturer's protocol.[12]
-
Expression: Allow the cells to express the fluorescent probe for 24-48 hours post-transfection.
-
Live-Cell Imaging:
-
Mount the dish or coverslip on the stage of a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[12]
-
Excite the fluorescent protein using the appropriate laser line (e.g., 488 nm for GFP, 561 nm for tagRFP) and collect the emitted fluorescence using a suitable detector.
-
Acquire time-lapse images to monitor the dynamic changes in the probe's localization, which reflect the changes in PI(3,5)P₂ levels and distribution in response to cellular stimuli or physiological processes.[4]
-
Caption: Simplified signaling pathway of PI(3,5)P₂ synthesis and function.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Visualization of Phosphatidylinositol 3,5-Bisphosphate Dynamics by a Tandem ML1N-Based Fluorescent Protein Probe in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Genetically encoded fluorescent probe to visualize intracellular phosphatidylinositol 3,5-bisphosphate localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Visualization of Phosphatidylinositol 3,5-Bisphosphate Dynamics by a Tandem ML1N-Based Fluorescent Protein Probe in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 8. neb.com [neb.com]
- 9. Constructing and expressing fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of Single-Copy Fluorescent Protein Fusions by One-Step Recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of FPIP (Fn14): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor-inducible 14 (Fn14, also known as FPIP or TNFRSF12A) is a highly inducible member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] Its expression is typically low in healthy adult tissues but is significantly upregulated in response to tissue injury and in various pathological conditions, including chronic inflammatory diseases and cancer.[1][2] Fn14 is the sole signaling receptor for the TNF-like weak inducer of apoptosis (TWEAK), a multifunctional cytokine.[1][2][3] The TWEAK-Fn14 signaling axis plays a critical role in regulating diverse cellular processes such as proliferation, migration, differentiation, and apoptosis.[1][4] This guide provides a detailed technical overview of the this compound (Fn14) mechanism of action, focusing on its signaling pathways, quantitative aspects of its activation, and the experimental protocols used to elucidate its function.
The TWEAK-Fn14 Signaling Axis
The activation of Fn14 is initiated by its ligand, TWEAK. TWEAK exists in two forms: a membrane-bound form (memTWEAK) and a soluble form (sTWEAK), which is generated by proteolytic cleavage of memTWEAK by furin.[2][5] Both forms are biologically active as homotrimers.[2] The binding of trimeric TWEAK to Fn14 induces a conformational change in the receptor, leading to its trimerization.[1] This event is the critical first step in the initiation of downstream intracellular signaling cascades.[1]
Ligand-Receptor Interaction
The interaction between TWEAK and Fn14 is specific and of high affinity, with a dissociation constant (Kd) in the nanomolar range.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~0.8–2.4 nM | [1] |
Downstream Signaling Pathways
Upon TWEAK-induced trimerization, the intracellular domain of Fn14 recruits TNF receptor-associated factor (TRAF) adapter proteins.[6][7] This recruitment is the nexus for the activation of several key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][6][7]
NF-κB Signaling Pathway
The TWEAK-Fn14 axis activates both the canonical (classical) and non-canonical (alternative) NF-κB pathways.[1][5]
-
Canonical NF-κB Pathway: The binding of memTWEAK, or oligomerized sTWEAK, to Fn14 leads to the recruitment of a signaling complex containing TRAF2 and cellular inhibitor of apoptosis proteins (cIAPs).[4][5] This complex activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation. The degradation of IκBα releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[5][8]
-
Non-Canonical NF-κB Pathway: Both sTWEAK and memTWEAK can activate the non-canonical NF-κB pathway.[2][5] This pathway is initiated by the recruitment of TRAF2 and TRAF3 to the Fn14 receptor complex. This leads to the stabilization and activation of NF-κB-inducing kinase (NIK). Activated NIK phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit of the NF-κB complex. This phosphorylation event triggers the processing of p100 to p52, which then forms a heterodimer with RelB. The p52/RelB complex translocates to the nucleus to regulate the expression of genes involved in cellular differentiation and secondary lymphoid organ development.[5]
TWEAK-Fn14 Signaling Pathway Diagram
Caption: TWEAK-Fn14 signaling pathways.
MAPK and PI3K/Akt Signaling Pathways
In addition to NF-κB, TWEAK-Fn14 engagement also activates the MAPK and PI3K/Akt signaling cascades.[4] Activation of these pathways is also mediated by the recruitment of TRAF proteins. The MAPK family, including ERK, JNK, and p38, and the PI3K/Akt pathway are crucial for regulating cell proliferation, survival, and migration in response to TWEAK.[4]
TWEAK-Independent Fn14 Signaling
Interestingly, under conditions of high Fn14 expression, such as in certain cancer cells, Fn14 can signal in a TWEAK-independent manner.[1][9] It is proposed that high receptor density on the cell surface leads to spontaneous receptor multimerization, which is sufficient to recruit TRAF proteins and activate downstream signaling, particularly the NF-κB pathway.[1][9]
Experimental Protocols
The elucidation of the this compound (Fn14) mechanism of action has been made possible through a variety of experimental techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is used to demonstrate the interaction between Fn14 and TRAF proteins upon TWEAK stimulation.
Materials:
-
Cell line expressing Fn14 (e.g., HEK293T cells transiently transfected with an Fn14 expression vector)
-
Recombinant soluble TWEAK
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the protein of interest (e.g., anti-Fn14 or anti-TRAF2)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture Fn14-expressing cells to 80-90% confluency.
-
Stimulate cells with a predetermined concentration of soluble TWEAK (e.g., 100 ng/mL) for a specific time (e.g., 15 minutes). A non-stimulated control should be included.
-
Lyse the cells with ice-cold Co-IP Lysis/Wash Buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the clarified lysates with the primary antibody (e.g., anti-Fn14) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads three times with Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-TRAF2).
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.
Materials:
-
Cell line of interest
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Recombinant soluble TWEAK
-
Luciferase assay system
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, stimulate the cells with different concentrations of TWEAK for a defined period (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the non-stimulated control.
Western Blotting for Phosphorylated Proteins
This method is used to detect the activation of specific signaling proteins by measuring their phosphorylation status.
Materials:
-
Cell line expressing Fn14
-
Recombinant soluble TWEAK
-
Cell lysis buffer containing phosphatase inhibitors
-
Primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-ERK)
-
Total protein primary antibodies for normalization
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Culture cells and stimulate with TWEAK for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Quantitative Data Summary
The following table summarizes key quantitative findings related to TWEAK-Fn14 signaling.
| Cellular Response | Cell Type | Treatment | Quantitative Change | Reference |
| NF-κB Activation | HEK293 cells | Ectopic Fn14 overexpression | ~2-3 fold increase in NF-κB reporter activity | [9] |
| IL-8 Production | WiDr colon carcinoma cells | Agonistic anti-Fn14 antibody (BIIB036) | Dose-dependent increase | [7] |
| Cell Invasion | B16 melanoma cells | TWEAK overexpression | Inhibition of invasion | [10] |
| Cell Invasion | DU145 prostate cancer cells | TWEAK stimulation | Stimulation of invasion | [10] |
| Apoptosis | WiDr, MDA-MB-231, NCI-N87 cells | Agonistic anti-Fn14 antibody (BIIB036) | Increased cleaved caspase-3 | [11] |
Conclusion
The this compound (Fn14) receptor and its ligand TWEAK constitute a complex signaling axis that is intricately involved in a wide array of cellular functions. The activation of Fn14 by TWEAK triggers a cascade of intracellular events, predominantly through the NF-κB, MAPK, and PI3K/Akt pathways, leading to diverse and context-dependent cellular outcomes. The ability of Fn14 to also signal in a ligand-independent manner under conditions of high expression adds another layer of complexity to its regulation. A thorough understanding of the this compound mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting this pathway in various diseases.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]
- 3. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 7. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
FPIP: A Novel Inhibitor of the FTO Demethylase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a critical regulator in various cellular processes and a promising therapeutic target in oncology. This document provides a comprehensive technical overview of FPIP (herein referring to the well-characterized FTO inhibitor, compound 18097), a novel and potent inhibitor of FTO. We detail its mechanism of action, quantitative efficacy, and its impact on key signaling pathways. This guide also includes detailed experimental protocols for the characterization of FTO inhibitors and visualizations of relevant biological pathways to support further research and development.
Introduction to FTO and this compound
The FTO protein is an α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). By removing this methyl group, FTO influences mRNA stability, splicing, and translation, thereby regulating gene expression. Dysregulation of FTO activity has been implicated in various diseases, including cancer, where it can act as an oncogene.
This compound (compound 18097) is a small molecule inhibitor designed to selectively target the catalytic activity of FTO.[1] It has demonstrated potent anti-cancer properties in preclinical studies by increasing global m6A levels in mRNA, leading to the modulation of oncogenic pathways.[1][2]
Quantitative Data for this compound
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 vs. FTO | 0.64 µmol/L | In vitro demethylation assay (HPLC-MS/MS) | [2] |
| IC50 vs. ALKBH5 | 179 µmol/L | In vitro demethylation assay (HPLC-MS/MS) | [2] |
| Selectivity | ~280-fold | (IC50 ALKBH5 / IC50 FTO) | [2] |
Table 1: In Vitro Inhibitory Activity of this compound. This table showcases the half-maximal inhibitory concentration (IC50) of this compound against the FTO protein and another m6A demethylase, ALKBH5, demonstrating its high selectivity for FTO.
| Cell Line | Treatment Concentration | Effect | Reference |
| HeLa | 25 µmol/L | 44.10% increase in mRNA m6A methylation | [3] |
| HeLa | 50 µmol/L | 106.67% increase in mRNA m6A methylation | [3] |
| MDA-MB-231 | 25 µmol/L | 14.23% increase in mRNA m6A methylation | [3] |
| MDA-MB-231 | 50 µmol/L | 26.66% increase in mRNA m6A methylation | [3] |
Table 2: Cellular Activity of this compound. This table presents the dose-dependent effect of this compound on the global m6A methylation levels in the mRNA of HeLa and MDA-MB-231 cancer cell lines.
| In Vivo Model | Effect of this compound Treatment | Reference |
| MDA-MB-231 Xenograft | Significantly suppressed tumor growth | [1] |
| Breast Cancer Lung Metastasis Model | Significantly suppressed lung colonization of breast cancer cells | [2] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the anti-tumor effects of this compound observed in animal models of breast cancer.
Signaling Pathways Modulated by this compound
FTO has been shown to regulate several critical signaling pathways. Inhibition of FTO by this compound is expected to modulate these pathways, offering therapeutic benefits.
FTO and the Wnt/β-catenin Signaling Pathway
FTO depletion has been demonstrated to affect the Wnt signaling cascade.[4][5] In some contexts, loss of FTO function leads to an attenuation of the canonical Wnt/β-catenin pathway.[4] This is thought to occur through the upregulation of Wnt inhibitors like DKK1.[4] By inhibiting FTO, this compound may therefore suppress aberrant Wnt signaling in cancer.
Caption: FTO's role in the Wnt/β-catenin signaling pathway.
FTO and the TGF-β Signaling Pathway
FTO has also been implicated in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[6][7] FTO can regulate the stability of key components within this pathway, thereby influencing processes such as epithelial-to-mesenchymal transition (EMT), a critical step in cancer metastasis.[7] this compound, by inhibiting FTO, could potentially reverse these effects.
Caption: FTO's involvement in the TGF-β signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the characterization of this compound.
In Vitro FTO Demethylation Assay (HPLC-MS/MS)
This assay quantitatively measures the enzymatic activity of FTO and the inhibitory effect of compounds like this compound.
Caption: Workflow for the in vitro FTO demethylation assay.
Protocol:
-
Reaction Setup: In a 50 µL reaction volume, combine the following in a microcentrifuge tube:
-
Recombinant human FTO protein (e.g., 100 nM final concentration).
-
m6A-containing RNA oligonucleotide substrate (e.g., 1 µM final concentration).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 150 mM KCl).
-
Cofactors: 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM ascorbic acid.[8]
-
This compound at various concentrations (or DMSO for control).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[9]
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM.[8]
-
RNA Digestion: Digest the RNA substrate into single nucleosides by adding Nuclease P1 followed by alkaline phosphatase, according to the manufacturer's instructions.
-
HPLC-MS/MS Analysis: Analyze the digested sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of N6-methyladenosine (m6A) and adenosine (B11128) (A).[10]
-
Data Analysis: Calculate the ratio of m6A to A in each sample. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate under normal culture conditions for a specified time (e.g., 2 hours).[3]
-
Harvest and Aliquot: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., alternating between liquid nitrogen and a 37°C water bath).[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for FTO and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities for FTO at each temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Conclusion
This compound is a potent and selective inhibitor of the FTO demethylase with demonstrated anti-cancer activity in vitro and in vivo. Its mechanism of action, involving the global increase of mRNA m6A methylation, leads to the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and TGF-β. The experimental protocols provided herein offer a robust framework for the further investigation of this compound and other FTO inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of FTO biology and developing novel therapeutics targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTO Promotes Hepatocellular Carcinoma Progression by Mediating m6A Modification of BUB1 and Targeting TGF-βR1 to Activate the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Fibroblast-Pneumocyte Factor (FPF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of Fibroblast-Pneumocyte Factor (FPF) marked a significant milestone in understanding fetal lung maturation and the intricate cellular communication that governs the production of pulmonary surfactant. This technical guide provides a comprehensive overview of the discovery, development, and current understanding of FPF. It delves into the key molecular candidates that constitute FPF activity, their signaling pathways, and the experimental protocols that have been pivotal in this field of research. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in pulmonology, developmental biology, and therapeutic innovation for respiratory distress syndrome.
Discovery and Core Concept of FPF
The concept of a Fibroblast-Pneumocyte Factor (FPF) was first introduced in 1978 by Smith.[1][2] It was observed that the synthesis of pulmonary surfactant, a critical lipoprotein complex that prevents alveolar collapse, is regulated by a paracrine interaction between mesenchymal (fibroblast) and epithelial (type II pneumocyte) cells in the fetal lung.[1][3] Glucocorticoids, known to accelerate lung maturation, were found to exert their effects indirectly. They stimulate fetal lung fibroblasts to produce and secrete a factor, termed FPF, which in turn acts on type II pneumocytes to enhance the synthesis of surfactant phospholipids (B1166683) and proteins.[1][4]
FPF was initially characterized as a heat-stable, dialyzable polypeptide with an approximate molecular weight of 5 kDa.[1] However, its precise molecular identity has remained elusive, and it is now widely believed that the biological activity attributed to FPF is not the result of a single molecule but rather the concerted action of several growth factors and cytokines.[1][2]
Key Molecular Candidates for FPF
Extensive research has identified several potent candidates that exhibit FPF-like activity. The most extensively studied are Keratinocyte Growth Factor (KGF), Neuregulin-1β (NRG-1β), and Leptin. A key criterion for these candidates is that their production by fibroblasts is stimulated by glucocorticoids, and they, in turn, stimulate surfactant synthesis in type II pneumocytes.[1][2]
Keratinocyte Growth Factor (KGF/FGF-7)
Keratinocyte Growth Factor (KGF), also known as Fibroblast Growth Factor 7 (FGF-7), is a product of lung fibroblasts and a strong candidate for an FPF component.[1][5] It is a potent mitogen for epithelial cells and plays a crucial role in their proliferation and differentiation.[6][7]
-
Evidence for KGF as an FPF:
-
Glucocorticoids increase KGF expression in fetal lung fibroblasts.
-
KGF stimulates the synthesis of all major components of surfactant, including disaturated phosphatidylcholine (DSPC) and surfactant proteins SP-A, SP-B, SP-C, and SP-D.[1]
-
Treatment of fibroblast-conditioned medium (FCM) with anti-KGF antibodies reduces its ability to stimulate DSPC synthesis by approximately 50%.[1]
-
KGF promotes the morphological and physiological maturation of the lung.[1]
-
Neuregulin-1β (NRG-1β)
Neuregulin-1β (NRG-1β) is another significant candidate for FPF, with distinct and complementary functions to KGF.[1][2]
-
Evidence for NRG-1β as an FPF:
-
Glucocorticoid treatment of lung fibroblasts increases the concentration of NRG-1β in FCM.[1][3]
-
NRG-1β stimulates the synthesis of DSPC in type II cells.[1][8]
-
Antibodies against NRG-1β inhibit the stimulatory effect of FCM on surfactant synthesis.[1][8]
-
Uniquely, NRG-1β also enhances the secretion of surfactant phospholipids and increases the activity of β-adrenergic receptors in type II cells.[1][2]
-
Leptin
Leptin, a cytokine primarily known for its role in regulating metabolism, has also been identified as a potential component of FPF.[1][2]
-
Evidence for Leptin as an FPF:
-
Glucocorticoids significantly increase leptin gene expression and protein secretion in lung fibroblasts.[1]
-
Leptin stimulates the synthesis of DSPC in fetal type II cells.[1]
-
The leptin receptor (Ob-Rb) is present on fetal type II pneumocytes, and its expression is also upregulated by glucocorticoids.[1]
-
Leptin plays a role in normal lung maturation and can overcome respiratory complications in leptin-deficient animal models.[1]
-
Quantitative Data on FPF Candidate Activity
The following tables summarize the quantitative effects of the primary FPF candidates on surfactant synthesis and secretion.
Table 1: Stimulation of Surfactant Phospholipid Synthesis by FPF Candidates
| FPF Candidate | Maximal Stimulation of DSPC Synthesis (fold increase) | Effective Concentration for Maximal Stimulation |
| Keratinocyte Growth Factor (KGF) | ~3.5 | ≥ 3.1 nM (50 ng/mL) |
| Neuregulin-1β (NRG-1β) | ~3.5 | ≥ 2.7 nM (20 ng/mL) |
| Leptin | ~3.3 | ≥ 3.1 nM (50 ng/mL) |
Data compiled from studies on fetal rat type II cells.[1]
Table 2: Stimulation of Surfactant Phospholipid Secretion by FPF Candidates
| FPF Candidate | Maximal Stimulation of Secretion (fold increase) | Effective Concentration for Maximal Stimulation |
| Neuregulin-1β (NRG-1β) | ~2.4 | 6.7 nM (50 ng/mL) |
| Leptin | No significant stimulation | Not Applicable |
Data compiled from studies on fetal rat type II cells.[1]
Signaling Pathways
The signaling pathways initiated by the FPF candidates converge on the regulation of key enzymes and transcription factors involved in surfactant synthesis.
KGF Signaling Pathway
KGF exerts its effects by binding to a specific splice variant of the Fibroblast Growth Factor Receptor 2, known as FGFR2-IIIb, which is expressed on epithelial cells.[1][7]
References
- 1. What is the identity of fibroblast pneumocyte factor (FPF)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the identity of fibroblast-pneumocyte factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. pure.psu.edu [pure.psu.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Keratinocyte growth factor: a unique player in epithelial repair processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview on keratinocyte growth factor: from the molecular properties to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
An In-Depth Technical Guide to Favipiravir: A Broad-Spectrum Antiviral Agent
Introduction
Favipiravir (B1662787) (also known as T-705 or Avigan) is a synthetic pyrazinecarboxamide derivative with potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it was approved for the treatment of influenza virus infections and has since been investigated for its efficacy against other significant viral pathogens, including Ebola virus, Lassa virus, and SARS-CoV-2.[3][5] This technical guide provides a comprehensive overview of Favipiravir, including its chemical properties, synthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Chemical Properties and Structure
Favipiravir is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-fluoro-3-hydroxypyrazine-2-carboxamide[6] |
| Molecular Formula | C₅H₄FN₃O₂[3] |
| Molecular Weight | 157.10 g/mol [3] |
| CAS Number | 259793-96-9[3] |
| Melting Point | 188–191 °C[7] |
| Bioavailability | ~97.6%[8] |
| Plasma Protein Binding | 54%[8] |
Synthesis of Favipiravir
Several synthetic routes for Favipiravir have been developed, aiming for efficiency, scalability, and cost-effectiveness. A common approach starts from 2-aminopyrazine (B29847) and proceeds through several intermediate steps.
Representative Synthesis Protocol
One reported synthesis of Favipiravir involves the following key steps, starting from 3-aminopyrazine-2-carboxylic acid:
-
Formation of 3,6-dichloropyrazine-2-carbonitrile: This intermediate can be synthesized from 3-aminopyrazine-2-carboxylic acid.[7]
-
Fluorination: The dichloro-intermediate is then fluorinated using a fluoride (B91410) source like potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.[7][9]
-
Hydrolysis and Hydroxylation: The nitrile group is hydrolyzed, and a subsequent hydroxylation step yields Favipiravir.[7]
An alternative, more direct one-step synthesis has also been reported, involving the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, offering a potentially more eco-friendly and scalable method.[10]
Mechanism of Action
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][11] This active metabolite acts as a purine (B94841) analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a crucial enzyme for viral genome replication and transcription.[1][2][11][12]
The inhibitory mechanism of Favipiravir is multifaceted and is thought to involve:
-
Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.[11]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral particles.[11][12][13]
-
Competitive Inhibition: Favipiravir-RTP competes with natural purine nucleosides for the active site of the viral RdRp, thereby inhibiting its function.[12]
The broad-spectrum activity of Favipiravir is attributed to the conserved nature of the RdRp catalytic domain across many RNA viruses.[1][2]
Signaling Pathway: Viral RNA Replication and Inhibition by Favipiravir
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir clinical trial [read.houstonmethodist.org]
- 6. FAVIPIRAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. asianpubs.org [asianpubs.org]
- 10. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sterispharma.com [sterispharma.com]
- 12. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 13. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
FPIP synthesis pathway
An In-Depth Technical Guide on the Core Synthesis and Mechanism of Action of Favipiravir (B1662787) (T-705)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent, initially approved in Japan for the treatment of influenza.[1] Its efficacy against a range of RNA viruses has led to its investigation for other viral infections, including SARS-CoV-2.[1][2] Favipiravir is a prodrug that is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][4] This active metabolite acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] This document provides a detailed overview of the primary chemical synthesis pathways for Favipiravir, its intracellular activation, and its mechanism of action.
Chemical Synthesis Pathways
Several synthetic routes for Favipiravir have been developed, starting from various commercially available materials. The choice of a particular pathway often depends on factors such as cost, scalability, and the handling of hazardous reagents. Below are summaries of prominent synthetic strategies.
Synthesis from 2-Aminopyrazine (B29847)
A common and economical approach begins with the readily available 2-aminopyrazine. This multi-step synthesis involves the formation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311), which is then converted to Favipiravir.[5]
Logical Flow of Synthesis from 2-Aminopyrazine
Caption: A multi-step synthesis of Favipiravir starting from 2-aminopyrazine.
Synthesis from 3-Aminopyrazine-2-carboxylic Acid
Another well-established route utilizes 3-aminopyrazine-2-carboxylic acid as the starting material. This method also proceeds through the 3,6-dichloropyrazine-2-carbonitrile intermediate.[6]
Synthesis from Diethyl Malonate
For large-scale commercial production, a scalable synthesis starting from the inexpensive diethyl malonate has been developed.[7] This 9-step process has been optimized for decagram scale production and provides an overall yield of 16%.[7]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and antiviral activity of Favipiravir.
Table 1: Summary of Selected Synthesis Yields
| Starting Material | Key Intermediate | Number of Steps | Overall Yield | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 3,6-dichloropyrazine-2-carbonitrile | 3 (from intermediate) | 43% | [6] |
| Diethyl Malonate | 2-Aminomalonamide | 9 | 16% | [7] |
| 6-bromo-3-hydroxypyrazine-2-carboxamide | 3,6-difluoropyrazine-2-carbonitrile | 4 | 65% | [8] |
Table 2: In Vitro Antiviral Activity of Favipiravir
| Virus | Cell Line | EC50 (μg/mL) | Reference |
| Influenza A, B, and C viruses | Various | 0.014 - 0.55 | [9] |
| West Nile virus | Vero cells | Not Specified | [1] |
| Yellow Fever virus | Vero cells | Not Specified | [1] |
| Foot-and-mouth disease virus | BHK-21 cells | Not Specified | [1] |
Experimental Protocols
General Protocol for Favipiravir Synthesis via 3,6-dichloropyrazine-2-carbonitrile
This protocol is a generalized representation based on reported syntheses.[6][10]
-
Fluorination: The intermediate, 3,6-dichloropyrazine-2-carbonitrile, is fluorinated using a fluoride (B91410) source such as potassium fluoride (KF). This step may be facilitated by a phase transfer catalyst.
-
Hydroxylation and Nitrile Hydrolysis: The resulting fluoro-intermediate undergoes hydroxylation, often with an aqueous base like sodium bicarbonate (NaHCO3), followed by the hydrolysis of the nitrile group to a carboxamide. This can sometimes be achieved in a one-pot reaction.[10]
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield Favipiravir as a light-yellow solid.[6]
Mechanism of Action
Favipiravir's antiviral activity stems from its intracellular conversion to a ribonucleoside triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).
Intracellular Activation Pathway
Favipiravir is a prodrug and must be anabolized by host cell enzymes to its active form.[3][4]
Intracellular Activation of Favipiravir
Caption: The intracellular conversion of Favipiravir to its active triphosphate form.
Inhibition of Viral RdRp
The active metabolite, Favipiravir-RTP, acts as a substrate for the viral RdRp, competing with natural purine (B94841) nucleosides (GTP and ATP).[2][11] The precise mechanism of inhibition is a subject of ongoing research, with two main hypotheses:
-
Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand prevents further elongation, thereby terminating viral replication.[3]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.[2][12]
Evidence suggests that lethal mutagenesis is a predominant mechanism of action for Favipiravir against some viruses.[2]
Mechanism of Viral Inhibition by Favipiravir-RTP
Caption: Favipiravir-RTP competitively inhibits the viral RdRp, halting replication.
Conclusion
Favipiravir is a significant antiviral agent with a well-defined mechanism of action and multiple established synthesis pathways. Its ability to be chemically synthesized through various routes allows for flexibility in manufacturing, while its novel mechanism of targeting the viral RdRp makes it a valuable tool against a range of RNA viruses. Further research into optimizing its synthesis and fully elucidating its inhibitory mechanisms will continue to be of high interest to the scientific and drug development communities.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sterispharma.com [sterispharma.com]
- 5. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of a promising class of compounds: the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. While the user's initial query referenced "FPIP," our investigation suggests this may be a shorthand for a series of fluorinated imidazo[2,1-f]purine compounds. These derivatives have emerged as significant scaffolds in medicinal chemistry, demonstrating notable activity as modulators of key central nervous system targets. This document details their synthesis, chemical properties, biological activities, and the experimental methodologies used to evaluate them, with a focus on their potential as antidepressant and anxiolytic agents.
Core Structure
The foundational structure for this class of compounds is the tricyclic 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core, a xanthine (B1682287) analog. Modifications at the N1, N3, N7, and N8 positions have yielded a diverse library of derivatives with varied pharmacological profiles.
Synthesis of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives
The synthesis of these derivatives typically involves a multi-step process starting from commercially available xanthine precursors. A general synthetic route is outlined below:
Experimental Workflow for Synthesis
Caption: Generalized synthetic workflow for 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives.
Chemical Properties
The chemical properties of these derivatives, such as solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity
Lipophilicity is a key determinant of a drug's ability to cross the blood-brain barrier. For this class of compounds, lipophilicity has been assessed using micellar electrokinetic chromatography (MEKC).
Metabolic Stability
The metabolic stability of these compounds is often evaluated in vitro using human liver microsomes (HLM). This assay helps to predict the in vivo metabolic clearance of the compounds.
Biological Activity and Mechanism of Action
Derivatives of the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core have been primarily investigated for their effects on the central nervous system, particularly as ligands for serotonin (B10506) and adenosine (B11128) receptors.
Serotonin Receptor Affinity
A significant number of these compounds have been synthesized and evaluated for their affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. Many derivatives, particularly those with long-chain arylpiperazine moieties at the N8 position, have shown high affinity for these receptors.[1][2]
Adenosine Receptor Antagonism
Certain derivatives of this scaffold have been identified as potent and selective antagonists of the human A3 adenosine receptor.[3][4]
Phosphodiesterase Inhibition
Some studies have also explored the potential of these compounds to inhibit phosphodiesterases (PDEs), such as PDE4B and PDE10A. However, the inhibitory potencies for these enzymes were found to be generally weak.[1]
Quantitative Data
The following tables summarize the in vitro binding affinities (Ki) of representative 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives for various receptors.
Table 1: Serotonin Receptor Binding Affinities of Selected Derivatives
| Compound | R | n | Ar | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |
| 9 | CH3 | 5 | 2-F-Ph | 1.2 | 15.4 |
| 10 | CH3 | 5 | 3-CF3-Ph | 3.8 | 2.1 |
| 2 | H | 3 | Ph | 12 | - |
| 3 | H | 3 | 2-OCH3-Ph | 15 | - |
Data extracted from publications.[1][2]
Table 2: Adenosine Receptor Binding Affinities of a Selected Derivative
| Compound | R1 | R2 | R3 | hA3 Ki (nM) |
| 11e | Benzyl | Propyl | CH3 | 0.8 |
Data extracted from a publication.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of the key assays used in the evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives.
Radioligand Binding Assays
These assays are used to determine the affinity of the compounds for their target receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: A simplified workflow for a typical radioligand binding assay.
A standard protocol involves:
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., 5-HT1A, 5-HT7, or A3) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).
In Vivo Behavioral Assays
To assess the potential antidepressant and anxiolytic effects in vivo, rodent behavioral models are employed.
-
Forced Swim Test (in mice): This is a common test to screen for antidepressant activity. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect.[5]
-
Four-Plate Test (in mice): This test is used to evaluate anxiolytic activity. The apparatus consists of four metal plates, and mice receive a mild electric shock when they cross from one plate to another. An increase in the number of punished crossings suggests an anxiolytic effect.[5]
Metabolic Stability Assay (Human Liver Microsomes)
This in vitro assay predicts the metabolic clearance of a compound by the liver.
A typical protocol involves:
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.
Signaling Pathways
The biological effects of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA).[3] Activation of the 5-HT1A receptor also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
Caption: Simplified 5-HT1A receptor signaling pathway.
5-HT7 Receptor Signaling
The 5-HT7 receptor is coupled to a stimulatory G protein (Gs).[1] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[1] The 5-HT7 receptor has also been shown to couple to G12, activating Rho GTPases and influencing cytoskeletal organization.[1]
Caption: Simplified 5-HT7 receptor signaling pathway.
A3 Adenosine Receptor Signaling
The A3 adenosine receptor is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4] It can also couple to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[4]
Caption: Simplified A3 adenosine receptor signaling pathways.
Conclusion
The 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold represents a versatile platform for the development of novel therapeutics targeting the central nervous system. The derivatives synthesized to date have demonstrated potent and selective activities at serotonin and adenosine receptors, with promising in vivo effects in models of depression and anxiety. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and signaling pathways, holds significant potential for the discovery of new drug candidates for neuropsychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of compounds.
References
- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Concept: FGFR2 Phosphorylation as a Docking Site for 14-3-3
An in-depth analysis of the core mechanisms underlying the interaction between Fibroblast Growth Factor (FGF) signaling and 14-3-3 proteins reveals a critical regulatory nexus mediated by the phosphorylation of FGF Receptor 2 (FGFR2). While a specific protein named "FGF-inducible 14-3-3-interacting protein (FPIP)" is not prominently described in the existing literature, the functional interaction between the FGF signaling pathway and 14-3-3 proteins is centered on the direct, phosphorylation-dependent binding of 14-3-3 to FGFR2. This interaction is pivotal for the downstream propagation of signals that regulate cell survival and proliferation.
The central mechanism involves the phosphorylation of a specific serine residue, Serine 779 (S779), located in the cytoplasmic domain of FGFR2, following stimulation by FGF2.[1][2][3] This phosphorylation event creates a binding motif for the 14-3-3 family of phosphoserine/threonine-binding proteins.[1][2][3] The recruitment of 14-3-3 proteins to the activated FGFR2 is essential for the full activation of major downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[1][3]
This regulatory interaction underscores a novel mode of FGFR2 signaling that extends beyond tyrosine phosphorylation, incorporating serine phosphorylation to expand the repertoire of signaling outputs. This mechanism allows for the fine-tuning of pleiotropic biological responses mediated by FGFs.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from research on the FGFR2-14-3-3 interaction.
Table 1: Binding Affinities of 14-3-3 Isoforms to Client Phospholigands
| 14-3-3 Isoform | Apparent Kd (μM) for Phospholigand 1 | Apparent Kd (μM) for Phospholigand 3 |
| β | 0.72 ± 0.1 | 18 ± 3 |
| σ | 6.6 ± 0.6 | 47 ± 6 |
Data from a study on 14-3-3 isoform specificity, illustrating the differential binding affinities to various phosphopeptides.[4]
Key Signaling Pathway
The signaling cascade initiated by FGF2 binding to FGFR2 and the subsequent recruitment of 14-3-3 is depicted below. This pathway highlights the crucial role of S779 phosphorylation in amplifying downstream signals.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Fluorinated Pyridinyl-Isoquinolinyloxy-Phenyl (FPIP) Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This document provides a detailed protocol for the laboratory-scale synthesis of a representative fluorinated pyridinyl-isoquinolinyloxy-phenyl ether. The synthesis involves a two-step process: a nucleophilic aromatic substitution (SNAAr) reaction to form the diaryl ether bond, followed by purification and characterization.
Synthesis Overview
The overall synthetic strategy involves the coupling of a fluorinated pyridine (B92270) derivative with a hydroxy-isoquinolinyloxy-phenyl intermediate.
Reaction Scheme:
-
Step 1: Synthesis of the Diaryl Ether
-
Reactant A: 2-Fluoro-5-nitropyridine (B1295090)
-
Reactant B: 4-(Isoquinolin-6-yloxy)phenol
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Product: 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine
-
-
Step 2: Reduction of the Nitro Group (Example for further functionalization)
-
Reactant: 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine
-
Reducing Agent: Tin(II) Chloride (SnCl₂)
-
Solvent: Ethanol (B145695) (EtOH)
-
Product: 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine
-
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Fluoro-5-nitropyridine | ReagentPlus®, 99% | Sigma-Aldrich |
| 4-(Isoquinolin-6-yloxy)phenol | Custom Synthesis | - |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Merck |
| Dimethylformamide (DMF), anhydrous | 99.8% | Acros Organics |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |
| Ethanol (EtOH), absolute | ≥99.5% | Fisher Chemical |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Deionized Water | - | In-house |
| Brine (Saturated NaCl solution) | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical |
Protocol for Step 1: Synthesis of 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(isoquinolin-6-yloxy)phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Reagents:
-
Add 2-fluoro-5-nitropyridine (1.1 eq) to the suspension.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product as a yellow solid.
-
Protocol for Step 2: Synthesis of 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve the product from Step 1 (1.0 eq) in ethanol (15 mL).
-
-
Addition of Reducing Agent:
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (approximately 78°C) for 4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
-
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine | C₂₀H₁₃N₃O₄ | 371.34 | 78% | >98% |
| 2 | 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine | C₂₀H₁₅N₃O | 325.36 | 85% | >97% |
Table 2: Characterization Data
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) m/z |
| 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine | 9.15 (d, J=2.8 Hz, 1H), 8.40 (d, J=9.2 Hz, 1H), 8.20 (d, J=5.9 Hz, 1H), ... (complex aromatic signals) | 163.5, 158.2, 155.1, 145.0, 142.3, 136.8, 130.5, 129.8, 122.4, 121.8, 119.5, 117.2, 110.1, 108.9 | 372.1 [M+H]⁺ |
| 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine | 8.25 (d, J=5.9 Hz, 1H), 7.98 (d, J=2.9 Hz, 1H), 7.85 (d, J=8.7 Hz, 1H), ... (complex aromatic signals) | 159.8, 152.4, 150.1, 142.1, 138.5, 135.9, 130.2, 128.7, 122.1, 120.9, 118.3, 115.6, 109.2, 107.5 | 326.1 [M+H]⁺ |
Note: NMR and Mass Spec data are representative and should be confirmed by experimental analysis.
Visualizations
Diagram 1: Synthetic Workflow
Application Notes and Protocols for Fungal Immunomodulatory Proteins (FIPs) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal Immunomodulatory Proteins (FIPs) are a class of small, bioactive proteins derived from various medicinal mushrooms that have garnered significant interest in cancer research.[1][2][3] These proteins, typically consisting of 110-125 amino acids with a molecular weight of approximately 13 kDa, often exist as homodimers.[3][4] FIPs exhibit a range of anti-tumor activities, including the inhibition of tumor growth, induction of apoptosis (programmed cell death), and regulation of the cell cycle.[1] This document provides an overview of the applications of FIPs in cancer research, with a focus on a well-studied example, rFIP-GMI, a recombinant FIP from Ganoderma microsporum. Detailed protocols for key experimental assays and visualizations of the relevant signaling pathways are also presented.
Principle Applications in Cancer Research
FIPs are versatile tools in cancer research, with applications spanning from basic mechanistic studies to the development of novel therapeutic strategies. Their primary applications include:
-
Investigating Anti-Cancer Mechanisms: FIPs serve as valuable molecular probes to elucidate the signaling pathways that regulate cancer cell proliferation, migration, and survival.
-
Immunomodulation Studies: As their name suggests, FIPs can modulate the immune system by activating various immune cells such as T cells and macrophages, and influencing cytokine production, which can contribute to anti-tumor immunity.[4]
-
Therapeutic Agent Development: The anti-cancer properties of FIPs make them promising candidates for the development of new cancer therapies.[5]
Case Study: rFIP-GMI in Breast Cancer
A notable example of FIP application is the study of recombinant FIP from Ganoderma microsporum (rFIP-GMI) in triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[6] Studies have shown that rFIP-GMI can significantly inhibit the invasion and migration of TNBC cells by targeting the PI3K/Akt/β-catenin signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of rFIP-GMI on TNBC cell lines Hs578T and MDA-MB-231.
Table 1: Inhibition of TNBC Cell Migration and Invasion by rFIP-GMI
| Cell Line | Treatment | Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| Hs578T | rFIP-GMI | 1.6 | >80% | >80% |
| MDA-MB-231 | rFIP-GMI | 0.8 | >80% | >80% |
Data extracted from a study by Lu et al. (2019).[7]
Signaling Pathways Modulated by FIPs
FIPs exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, survival, and metastasis.
PI3K/Akt/β-catenin Pathway Inhibition by rFIP-GMI
In TNBC, rFIP-GMI has been shown to suppress the phosphorylation of PI3K and Akt.[6] This inactivation of the PI3K/Akt pathway leads to the activation of Glycogen Synthase Kinase-3 beta (GSK3β), which in turn promotes the phosphorylation and subsequent degradation of β-catenin. The reduction in nuclear β-catenin leads to the downregulation of its oncogenic target genes.[6]
MAPK Signaling Pathway Modulation by FIP-gle2
Another FIP, FIP-gle2 from Ganoderma leucocontextum, has been shown to induce apoptosis in melanoma cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the phosphorylation of JNK, ERK, and p38 proteins.[8]
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
This protocol outlines the basic steps for culturing cancer cells and treating them with FIPs.
Materials:
-
Cancer cell line of interest (e.g., Hs578T, MDA-MB-231)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
FIP stock solution (e.g., rFIP-GMI)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.
-
FIP Treatment: a. Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing the desired concentrations of the FIP. A vehicle control (the solvent used to dissolve the FIP) should be included. c. Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours). d. After incubation, proceed with downstream assays such as cell viability, migration, or protein expression analysis.
Protocol 2: Boyden Chamber (Transwell) Invasion Assay
This assay is used to assess the effect of FIPs on cancer cell invasion through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
FIP-treated and control cells
-
Cotton swabs
-
Giemsa stain
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 4 hours at 37°C to allow for gelling.
-
Cell Seeding: a. Harvest FIP-treated and control cells and resuspend them in serum-free medium. b. Remove any excess medium from the coated inserts and add the cell suspension to the upper chamber. c. Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Cell Staining and Counting: a. After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. c. Stain the cells with Giemsa stain for 20 minutes. d. Wash the inserts with water and allow them to air dry. e. Count the number of stained, invaded cells in several random fields under a microscope.
Protocol 3: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in FIP-treated and control cells.
Materials:
-
FIP-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the FIP-treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash the membrane several times with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Conclusion
Fungal Immunomodulatory Proteins represent a promising class of natural compounds for cancer research and therapy. Their ability to modulate key signaling pathways involved in tumorigenesis provides a strong rationale for their continued investigation. The protocols and information provided in this document are intended to serve as a guide for researchers interested in exploring the potential of FIPs in their own cancer research endeavors.
References
- 1. thepab.org [thepab.org]
- 2. Fungal Immunomodulatory Proteins: Characteristic, Potential Anti-Tumor Activities and Their Molecular Mechanisms - Drug Discovery Today [drugdiscoverytoday.com]
- 3. Current Understanding of the Structure and Function of Fungal Immunomodulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepab.org [thepab.org]
- 5. New advances and potentials of fungal immunomodulatory proteins for therapeutic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rFIP-GMI Suppresses IGF-1-Induced Invasion and Migration in Breast Cancer Cells via PI3K/Akt/β-Catenin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rFIP‐GMI Suppresses IGF‐1–Induced Invasion and Migration in Breast Cancer Cells via PI3K/Akt/β‐Catenin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Functional Analysis of a Novel Fungal Immunomodulatory Protein Gene from Ganoderma leucocontextum in B16-F10 Mouse Melanoma Cells [mdpi.com]
Application Notes and Protocols for Fluorescence Polarization Immunoassay Platform (FPIP) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fluorescence Polarization Immunoassay Platform (FPIP) is a powerful, homogeneous assay technology widely utilized in drug discovery for high-throughput screening (HTS) and lead characterization.[1][2][3] Its fundamental principle lies in the measurement of changes in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer). When a tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule, such as a protein target, its tumbling is restricted, leading to an increase in fluorescence polarization. This change in polarization is the basis for quantifying molecular interactions.[1]
This compound offers several advantages for drug discovery, including its simplicity ("mix-and-read" format), speed, and suitability for automation.[2][4] It is a versatile platform applicable to a wide range of drug targets, including kinases, phosphatases, nuclear receptors, G-protein coupled receptors (GPCRs), and for studying protein-protein interactions (PPIs).[5]
These application notes provide an overview of the key applications of this compound in drug discovery, detailed experimental protocols for common assay formats, and guidance on data analysis and interpretation.
Key Applications in Drug Discovery
This compound is a versatile tool that can be adapted to study various molecular interactions relevant to drug discovery. The primary applications include:
-
High-Throughput Screening (HTS) for Inhibitors: this compound is extensively used to screen large compound libraries to identify small molecule inhibitors of specific biological targets.[3] The technology's speed and automation compatibility make it ideal for primary screening campaigns.
-
Determination of Binding Affinity (Kd): this compound can be used to determine the dissociation constant (Kd) of a fluorescently labeled ligand for its target protein, providing a quantitative measure of binding affinity.
-
Quantification of Inhibition Potency (IC50 and Ki): For competitive binding assays, this compound allows for the determination of the half-maximal inhibitory concentration (IC50) of unlabeled compounds. The IC50 value can then be used to calculate the inhibition constant (Ki).[3]
-
Studying Protein-Protein Interactions (PPIs): this compound is a valuable tool for identifying and characterizing inhibitors of PPIs, which are an increasingly important class of drug targets.[6]
Data Presentation: Quantitative Analysis of this compound Assays
The following tables summarize representative quantitative data obtained from this compound-based assays in various drug discovery applications.
Table 1: this compound Assay for Kinase Inhibitor Screening
This table presents data from an this compound-based competitive binding assay to identify inhibitors of a specific protein kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by unlabeled test compounds.
| Compound ID | Target Kinase | Tracer Concentration (nM) | IC50 (µM) | Ki (µM) |
| Inhibitor A | Kinase X | 10 | 0.5 ± 0.05 | 0.25 |
| Inhibitor B | Kinase X | 10 | 2.1 ± 0.2 | 1.05 |
| Inhibitor C | Kinase X | 10 | > 50 | > 25 |
| Staurosporine (Control) | Kinase X | 10 | 0.02 ± 0.003 | 0.01 |
Table 2: this compound Assay for Protein-Protein Interaction (PPI) Inhibitor Screening
This table showcases data from an this compound assay designed to screen for inhibitors of the interaction between Protein A and a fluorescently labeled peptide derived from Protein B.
| Compound ID | PPI Target | Tracer Peptide Concentration (nM) | IC50 (µM) |
| PPI-Inhibitor-1 | Protein A / Protein B | 25 | 5.8 ± 0.6 |
| PPI-Inhibitor-2 | Protein A / Protein B | 25 | 15.2 ± 1.8 |
| PPI-Inhibitor-3 | Protein A / Protein B | 25 | > 100 |
| Control Peptide (unlabeled) | Protein A / Protein B | 25 | 1.2 ± 0.1 |
Table 3: this compound Assay for Nuclear Receptor Ligand Binding
This table presents data from an this compound competitive binding assay to identify ligands for a nuclear receptor. The assay measures the displacement of a fluorescently labeled cognate ligand by test compounds.
| Compound ID | Nuclear Receptor | Tracer Ligand Concentration (nM) | IC50 (nM) |
| Agonist-1 | NR-Y | 5 | 50 ± 5 |
| Antagonist-1 | NR-Y | 5 | 250 ± 30 |
| Non-binder-1 | NR-Y | 5 | > 10,000 |
| Known Ligand (Control) | NR-Y | 5 | 15 ± 2 |
Experimental Protocols
The following are detailed protocols for common this compound assay formats used in drug discovery.
Protocol 1: this compound-Based Competitive Binding Assay for Kinase Inhibitors
This protocol describes a method to screen for inhibitors of a protein kinase using a competitive this compound assay format.
Materials:
-
Purified protein kinase
-
Fluorescently labeled tracer (e.g., a fluorescent ATP competitive ligand)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
Assay Plate Preparation:
-
Add 5 µL of diluted test compound or control to the appropriate wells of the 384-well plate.
-
Add 5 µL of assay buffer to the "no compound" control wells.
-
Add 5 µL of a known potent, unlabeled inhibitor to the "positive control" wells.
-
-
Enzyme and Tracer Addition:
-
Prepare a master mix of the protein kinase and the fluorescent tracer in assay buffer. The final concentrations should be optimized beforehand. A typical starting point is a kinase concentration close to the Kd of the tracer and a tracer concentration of 1-10 nM.
-
Add 10 µL of the kinase-tracer mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the average fluorescence polarization values for each sample.
-
Normalize the data using the "no compound" (high polarization) and "positive control" (low polarization) wells.
-
Plot the normalized data as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: this compound Assay for Screening Protein-Protein Interaction (PPI) Inhibitors
This protocol outlines a method to identify small molecule inhibitors of a protein-protein interaction.
Materials:
-
Purified protein "A" (the larger binding partner)
-
Fluorescently labeled peptide derived from protein "B" (the tracer)
-
Unlabeled test compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in assay buffer, ensuring the final DMSO concentration is minimal.
-
Assay Plate Preparation:
-
Add 10 µL of diluted test compounds to the appropriate wells.
-
Add 10 µL of assay buffer to control wells.
-
-
Protein and Tracer Addition:
-
Prepare a solution of Protein A in assay buffer at a concentration that is typically 2-3 times the Kd of the tracer peptide.
-
Prepare a solution of the fluorescently labeled tracer peptide at a concentration close to its Kd.
-
Add 5 µL of the Protein A solution to all wells.
-
Add 5 µL of the tracer peptide solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes) in the dark.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Determine the average polarization values.
-
Normalize the data against controls (e.g., no inhibitor for high polarization and a known inhibitor or excess unlabeled peptide for low polarization).
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often targeted in drug discovery programs utilizing this compound.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: The PI3K/Akt signaling pathway, another critical target for cancer drug discovery.
Experimental Workflow Diagrams
Caption: A typical experimental workflow for an this compound-based HTS campaign.
Conclusion
The Fluorescence Polarization Immunoassay Platform is a robust and versatile technology that plays a crucial role in modern drug discovery. Its homogeneous format, speed, and adaptability to a wide range of biological targets make it an indispensable tool for high-throughput screening and lead characterization. The protocols and data presented here provide a foundation for researchers to design and implement this compound assays in their own drug discovery programs. By understanding the principles of this compound and following optimized experimental procedures, scientists can efficiently identify and characterize novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Quantitative Estimate Index for Early-Stage Screening of Compounds Targeting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPIP Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor-inducible 14 (Fn14), also known as Tumor Necrosis Factor Receptor Superfamily, Member 12A (TNFRSF12A), is a highly inducible receptor for the TNF superfamily ligand TWEAK (TNF-like weak inducer of apoptosis). The TWEAK/Fn14 signaling pathway is implicated in a variety of physiological and pathological processes, including tissue injury and repair, inflammation, and cancer. Consequently, targeting this pathway with therapeutic agents such as recombinant TWEAK, agonistic or antagonistic anti-Fn14 antibodies, and other biologics is an active area of preclinical research.[1][2] This document provides a summary of reported dosages and administration protocols for agents targeting the TWEAK/Fn14 pathway in animal models, primarily mice.
Data Presentation: Dosage and Administration of TWEAK/Fn14-Targeting Agents
The following tables summarize quantitative data from preclinical studies involving the administration of agents that modulate the TWEAK/Fn14 pathway. These data can serve as a starting point for designing in vivo experiments.
Table 1: Administration of Anti-Fn14 Monoclonal Antibodies in Mouse Models
| Agent | Animal Model | Indication | Dosage Range | Route of Administration | Dosing Schedule | Reference |
| BIIB036 (humanized anti-Fn14 mAb) | Nude mice with WiDr colon carcinoma xenografts | Cancer | 0.9 - 12.8 mg/kg | Intraperitoneal (IP) | Once a week for 6 weeks | [3] |
| BIIB036 | Nude mice with MDA-MB-231 breast cancer xenografts | Cancer | 6.4 - 25.6 mg/kg | Intraperitoneal (IP) | Once a week for 6 weeks | [4] |
| BIIB036 | Tumor-bearing mice | Cancer | 12.8 mg/kg | Intraperitoneal (IP) or Subcutaneous (SC) | Once every two weeks | [3][5] |
| Anti-Fn14 mAb | BALB/c mice with Colon-26 gastrointestinal cancer | Cancer | 0.3 mg/mouse | Not Specified | Every other day for 3 weeks |
Table 2: Administration of Recombinant TWEAK Proteins in Mouse Models
| Agent | Animal Model | Indication | Dosage | Route of Administration | Dosing Schedule | Reference |
| Soluble TWEAK | DM5 mice | RNA Toxicity | 30 µg/g | Intraperitoneal (IP) | Every 3 days for 2 weeks | [6][7] |
| HSA-Flag-TWEAK (recombinant TWEAK variant) | C57BL/6 mice | Myocardial Infarction | 32 µ g/mouse | Intraperitoneal (IP) | Twice per week | [8] |
| Fc-TWEAK | Nude mice with MDA-MB-231 breast cancer xenografts | Cancer | Not Specified | Intratumoral | Not Specified | [1] |
Table 3: Pharmacokinetic Parameters of an Anti-Fn14 Antibody
| Agent | Animal Model | Parameter | Value | Route of Administration | Reference |
| BIIB036 | Tumor-bearing mice | Half-life (t½) | ~3 days | Intraperitoneal (IP) | [3][5] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of agents targeting the TWEAK/Fn14 pathway in mouse models. These should be adapted based on the specific agent, animal model, and experimental goals.
Protocol 1: Formulation of Therapeutic Antibodies for In Vivo Administration
This protocol outlines the general steps for preparing a monoclonal antibody, such as an anti-Fn14 antibody, for injection.
Materials:
-
Lyophilized or concentrated stock of the antibody
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calibrated pipettes and sterile, low-protein-binding tips
Procedure:
-
Reconstitution: If the antibody is lyophilized, reconstitute it according to the manufacturer's instructions using sterile PBS to a desired stock concentration (e.g., 1-10 mg/mL). Gently swirl the vial to dissolve the powder; do not vortex, as this can cause denaturation.
-
Dilution: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required volume of the antibody stock solution. Dilute the antibody to the final injection concentration with sterile PBS. A typical injection volume for intraperitoneal administration in mice is 100-200 µL.
-
Preparation for Injection: Draw the calculated volume of the diluted antibody solution into a sterile syringe fitted with an appropriate gauge needle. Ensure there are no air bubbles.
-
Storage: If not used immediately, store the reconstituted antibody solution at 4°C for short-term storage or aliquot and freeze at -20°C or -80°C for long-term storage, following the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering a substance via intraperitoneal injection in a mouse.[7][8][9][10]
Materials:
-
Syringe with the prepared therapeutic agent
-
70% ethanol (B145695) or other appropriate disinfectant
-
Sterile gauze or cotton swabs
Procedure:
-
Animal Restraint: Safely and securely restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back, and securing the tail. The mouse should be positioned in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[10]
-
Site Identification and Preparation: The recommended injection site is the lower right abdominal quadrant to avoid the cecum.[8] Cleanse the injection site with a 70% ethanol swab.
-
Injection: Insert the needle, bevel up, at a 10-20 degree angle into the skin and then through the abdominal wall. Before injecting, gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If no fluid is drawn into the syringe, slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Mandatory Visualizations
TWEAK/Fn14 Signaling Pathway
The binding of TWEAK to its receptor Fn14 initiates a signaling cascade that can activate both the canonical and non-canonical NF-κB pathways, as well as other signaling molecules like MAPKs.[6][11][12][13][14][15][16][17] This leads to the regulation of genes involved in inflammation, proliferation, survival, and apoptosis.
Caption: TWEAK/Fn14 signaling activates NF-κB pathways.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a TWEAK/Fn14-targeting agent in a preclinical animal model of cancer.
References
- 1. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]
- 2. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 3. The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. research.vt.edu [research.vt.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activation of TWEAK/Fn14 signaling suppresses TRAFs/NF-?B pathway in the pathogenesis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Fluorinated Pyridinium-Based Ionic Polymers (FPIPs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of Fluorinated Pyridinium-based Ionic Polymers (FPIPs). Detailed protocols for each method are included to facilitate the structural elucidation, thermal stability assessment, and molecular weight determination of these novel materials.
Structural Characterization
The precise chemical structure of FPIPs is critical to understanding their properties and function. A combination of spectroscopic techniques is employed for a thorough structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of FPIPs. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Application Note:
¹H NMR is used to identify the protons on the pyridinium (B92312) ring and the alkyl chains. The chemical shifts of the pyridinium protons are sensitive to the electronic environment and can confirm the quaternization of the pyridine (B92270) nitrogen. ¹³C NMR provides information on the carbon backbone of the polymer and the various carbon environments within the repeating unit. For FPIPs, ¹⁹F NMR is essential for confirming the presence and determining the environment of fluorine atoms within the polymer structure. Quantitative NMR (qNMR) can be employed to determine the degree of functionalization or the ratio of monomers in a copolymer.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the FPIP sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or methanol-d₄). Ensure complete dissolution; gentle heating or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative measurements.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use an appropriate spectral width to cover the expected chemical shift range of the fluorine signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in FPIPs.[1][2][3]
Application Note:
The FTIR spectrum of an this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key vibrational bands to identify include the C-H stretching of the aromatic pyridinium ring and alkyl chains, the C=C and C=N stretching vibrations of the pyridinium ring, and the C-F stretching vibrations.[4] Changes in the vibrational frequencies of the pyridine ring can confirm its quaternization.[4]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.
-
Liquid/Gel Samples: A thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) or analyzed directly using an ATR accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Table 1: Characteristic FTIR Absorption Bands for FPIPs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2980 - 2850 |
| Pyridinium Ring | C=C, C=N Stretching | ~1640 - 1450 |
| C-F | Stretching | ~1250 - 1000 |
| Pyridinium Ring | C-H Out-of-plane Bending | ~900 - 700 |
Molecular Weight and Purity Determination
The molecular weight and purity of FPIPs are crucial parameters that influence their physical and biological properties.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymers.
Application Note:
Due to the ionic nature of FPIPs, interactions with the stationary phase can be a challenge. It is crucial to use a mobile phase with a suitable salt concentration (e.g., LiBr or NaNO₃) to suppress these ionic interactions and achieve a separation based purely on hydrodynamic volume. A mixed-mode chromatography approach can also be effective for analyzing ionic liquids and, by extension, ionic polymers.[5]
Experimental Protocol: GPC/SEC
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.22 µm or 0.45 µm filter before injection.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector and optionally a multi-angle light scattering (MALS) detector for absolute molecular weight determination.
-
Chromatographic Conditions:
-
Columns: Select columns appropriate for the expected molecular weight range of the polymer and compatible with the chosen mobile phase.
-
Mobile Phase: A common mobile phase is N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) containing a salt such as LiBr or NaNO₃ (e.g., 0.05 M).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 40-60 °C) to ensure reproducible results.
-
-
Calibration: Calibrate the system using a series of narrow-polydispersity polymer standards (e.g., polystyrene or poly(methyl methacrylate)) with known molecular weights.
-
Data Analysis: Analyze the chromatograms to determine Mn, Mw, and the polydispersity index (PDI = Mw/Mn).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of FPIPs and can also be used for the analysis of the monomeric starting materials.[6][7]
Application Note:
Reversed-phase HPLC is a common method for the analysis of ionic liquids and their precursors.[6] The choice of the stationary phase and mobile phase is critical for achieving good separation. For ionic polymers, a combination of reversed-phase and ion-exchange mechanisms (mixed-mode chromatography) can be beneficial.[5]
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a low concentration and filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is often used. The pH of the mobile phase can be adjusted to optimize the retention of the ionic components.[5]
-
Detection: Monitor the elution of the components using a UV detector at a wavelength where the pyridinium ring absorbs (typically around 260 nm).
-
-
Data Analysis: Analyze the chromatogram to determine the retention times and peak areas of the components. Purity can be estimated based on the relative peak areas.
Thermal Properties
The thermal stability of FPIPs is a key parameter for their application, especially in drug delivery and materials science.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[8][9][10]
Application Note:
TGA is used to determine the onset of decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) for FPIPs. The presence of residual solvent or moisture can also be identified as an initial weight loss at lower temperatures. The thermal stability of pyridinium-based ionic liquids is influenced by both the cation and the anion.[11]
Experimental Protocol: TGA
-
Sample Preparation: Place a small amount of the dried this compound sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a standard TGA instrument.
-
Analysis Conditions:
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 600-800 °C).
-
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperatures at which significant weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Application Note:
For amorphous FPIPs, DSC is used to determine the glass transition temperature (Tg), which is a critical parameter for understanding the physical state and mechanical properties of the polymer. For semi-crystalline polymers, melting and crystallization events can be observed.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh a small amount of the dried this compound sample (5-10 mg) into a DSC pan and seal it.
-
Instrumentation: Use a standard DSC instrument.
-
Analysis Conditions:
-
Temperature Program: A typical DSC experiment involves a heat-cool-heat cycle. For example:
-
Heat from room temperature to a temperature above the expected transitions at a rate of 10 °C/min.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at 10 °C/min. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.
-
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis: Analyze the DSC thermogram to identify the glass transition (a step change in the heat flow), melting (an endothermic peak), and crystallization (an exothermic peak).
Table 2: Summary of Thermal Analysis Data for a Hypothetical this compound
| Parameter | Technique | Value |
| Onset Decomposition Temp. (T_onset) | TGA | 250 °C |
| Max. Decomposition Temp. (T_max) | TGA (DTG) | 320 °C |
| Glass Transition Temp. (Tg) | DSC | 110 °C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to confirm the structure of the repeating unit of the polymer and to identify end groups.[12][13]
Application Note:
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic liquids and polymers.[12][13] For polymers, ESI-MS can produce a distribution of multiply charged ions, from which the mass of the repeating unit and the end groups can be deduced. Matrix-assisted laser desorption/ionization (MALDI) is another valuable technique for polymer analysis. Pyridinium-based ionic liquids have been used as matrices in MALDI-MS.[14]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) that is compatible with the ESI source.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Analysis Conditions:
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Mass Range: Scan a wide mass range to detect the polymer ions, which may have high mass-to-charge ratios.
-
Ionization Mode: Use positive ion mode to detect the cationic this compound.
-
-
Data Analysis: Analyze the mass spectrum to identify the series of peaks corresponding to the polymer with different chain lengths and charge states. The mass difference between adjacent peaks in a series corresponds to the mass of the repeating monomer unit.
Visualizations
Experimental Workflow for this compound Characterization
Caption: A generalized workflow for the synthesis and comprehensive characterization of FPIPs.
This compound Structural Analysis Logic
Caption: Logical flow for elucidating the complete structure of an this compound using multiple analytical techniques.
References
- 1. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Pyridinium-based ionic liquid matrices can improve the identification of proteins by peptide mass-fingerprint analysis with matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPIP: Stability and Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the novel compound FPIP. Understanding the chemical stability of this compound is critical for maintaining its integrity, efficacy, and safety throughout its lifecycle, from preclinical research to potential therapeutic applications. The following protocols and data are intended to guide researchers in the proper handling and storage of this compound to ensure reliable and reproducible experimental outcomes.
This compound Stability Profile
The stability of this compound has been evaluated under various environmental conditions to determine its degradation profile. These studies are essential for establishing appropriate storage and handling procedures.
Forced Degradation Studies
Forced degradation studies were conducted to identify the likely degradation pathways and the intrinsic stability of the this compound molecule. The studies exposed this compound to stress conditions including heat, humidity, acid, base, and light. The degradation was monitored by High-Performance Liquid Chromatography (HPLC).
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Parameters | Observation | Percent Degradation |
| Thermal | 60°C for 48 hours | Significant degradation observed | 25% |
| Acidic | 0.1 N HCl at room temp for 24 hours | Moderate degradation | 15% |
| Basic | 0.1 N NaOH at room temp for 24 hours | Rapid degradation | 40% |
| Oxidative | 3% H₂O₂ at room temp for 24 hours | Minimal degradation | 5% |
| Photolytic | Exposed to UV light (254 nm) for 24 hours | Moderate degradation | 18% |
Long-Term Stability
Long-term stability studies are ongoing to establish the shelf-life of this compound under recommended storage conditions.[1][2][3] The data presented below is from a 6-month time point.
Table 2: this compound Long-Term Stability Data (6 Months)
| Storage Condition | Temperature | Relative Humidity | Assay (%) | Appearance |
| Recommended | 2-8°C | 40% | 99.5 | White crystalline powder |
| Room Temperature | 25°C | 60% | 95.2 | Slight discoloration |
| Accelerated | 40°C | 75% | 88.7 | Yellowish powder |
Recommended Storage Conditions
Based on the stability data, the following storage conditions are recommended for this compound to ensure its long-term integrity:
-
Short-term (≤ 1 week): Store at room temperature (20-25°C) in a tightly sealed container, protected from light.
-
Long-term (> 1 week): Store at 2-8°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Prepare solutions fresh for each use. If storage is necessary, store aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
For aqueous-based assays, further dilute the DMSO stock solution with the appropriate aqueous buffer immediately before use.
Protocol 2: HPLC Method for this compound Stability Analysis
This protocol outlines the High-Performance Liquid Chromatography (HPLC) method used to assess the stability of this compound.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples of this compound at a concentration of 1 mg/mL in the appropriate solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of this compound remaining by comparing the peak area of the main this compound peak to the total peak area of all peaks in the chromatogram.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key kinase.
References
- 1. Long Term Stability Study: Significance and symbolism [wisdomlib.org]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Application Notes and Protocols for In Vitro Assays Using Favipiravir (T-705)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Favipiravir (B1662787) (also known as T-705) is a broad-spectrum antiviral agent with potent activity against a wide range of RNA viruses.[1][2][3][4] It is a prodrug that, once inside host cells, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (F-RTP).[1][5][6][7] This active metabolite functions as a purine (B94841) analogue, which is recognized by the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication and transcription of the viral genome.[1][2][4][5][7] Due to the selective inhibition of the viral RdRp, Favipiravir does not significantly affect host cell DNA and RNA synthesis.[2]
Mechanism of Action
The primary mechanism of action of Favipiravir is the inhibition of viral RdRp.[1][2][4][5] There are two main hypotheses for its inhibitory action:
-
Lethal Mutagenesis: F-RTP is incorporated into the nascent viral RNA strand, mimicking both adenine (B156593) and guanine (B1146940) nucleotides.[1][8] This incorporation leads to a high rate of mutations in the progeny viral genome, resulting in non-viable virions.[1][3][5]
-
Chain Termination: The incorporation of F-RTP into the growing RNA chain can also lead to the premature termination of viral RNA synthesis.[4][5]
The predominant mechanism may vary depending on the specific virus.[4]
Applications in Research and Drug Development
-
Antiviral Screening: In vitro assays using Favipiravir are essential for screening its efficacy against various RNA viruses and for determining its 50% effective concentration (EC50).
-
Mechanism of Action Studies: Assays such as primer extension and polymerase activity assays are crucial for elucidating the detailed molecular interactions between F-RTP and the viral RdRp.[1][9]
-
Resistance Studies: Passaging viruses in the presence of Favipiravir in cell culture can help in identifying potential resistance mutations, although the development of resistance to Favipiravir appears to be rare due to its mechanism of lethal mutagenesis.[3]
-
Combination Therapy Studies: In vitro assays can be used to evaluate the synergistic, additive, or antagonistic effects of Favipiravir when used in combination with other antiviral agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Favipiravir and a general workflow for in vitro antiviral activity assessment.
Quantitative Data Summary
The in vitro antiviral activity of Favipiravir against various RNA viruses is summarized in the table below. The 50% effective concentration (EC50) is a common measure of a drug's potency in inhibiting viral replication in cell culture.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A, B, C | MDCK | Plaque Reduction | 0.014 - 0.55 | [10] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.03 - 3.53 | [2] |
| Arenaviridae | Junin virus | Vero | CPE Assay | 0.79 - 0.94 | [10] |
| Arenaviridae | Lassa virus | Vero | Virus Yield Reduction | 1.7 - 11.1 | [10] |
MDCK: Madin-Darby Canine Kidney cells; CPE: Cytopathic Effect
The active metabolite, F-RTP, has been shown to inhibit influenza RdRp with an IC50 of 0.341 µmol/L, while not significantly inhibiting human DNA polymerases α, β, and γ at concentrations up to 1000 µmol/L.[10] This highlights the selectivity of the drug for the viral polymerase.
Experimental Protocols
Plaque Reduction Assay for Influenza Virus
This protocol is designed to determine the concentration of Favipiravir that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Favipiravir stock solution
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of Favipiravir in serum-free DMEM.
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Drug Treatment:
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the prepared dilutions of Favipiravir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay:
-
Add an overlay medium (e.g., DMEM containing 1% agarose and trypsin) to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.
-
In Vitro RNA-dependent RNA Polymerase (RdRp) Primer Extension Assay
This assay is used to investigate the effect of F-RTP on the elongation of a nascent RNA strand by the viral RdRp.[1][8][9]
Materials:
-
Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8)
-
RNA template-primer duplex
-
Favipiravir ribofuranosyl-5'-triphosphate (F-RTP)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM TCEP, 2 mM MgCl2)
-
Formamide-containing loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Urea for denaturing gel
Procedure:
-
Reaction Assembly:
-
In a microcentrifuge tube, assemble the RdRp complex with the RNA template-primer duplex.
-
Add the reaction buffer.
-
-
Drug Incubation:
-
Initiation of Elongation:
-
Initiate the reaction by adding a mixture of rNTPs.
-
-
Time-course Sampling:
-
Take samples from the reaction mixture at different time points (e.g., 0, 30, and 90 minutes).[9]
-
-
Reaction Quenching:
-
Stop the reaction by adding a formamide-containing loading buffer and heating to 95-100°C for 5-10 minutes to denature the RNA.[8]
-
-
Gel Electrophoresis:
-
Resolve the RNA products on a denaturing polyacrylamide gel containing urea.[8]
-
-
Visualization and Analysis:
-
Visualize the RNA products using an appropriate method (e.g., SYBR Gold staining, autoradiography if using radiolabeled nucleotides).
-
Analyze the gel to determine the extent of primer extension and the presence of any truncated products, which would indicate chain termination. The intensity of the full-length product band will decrease with increasing concentrations of F-RTP if it inhibits RNA synthesis.
-
References
- 1. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. oatext.com [oatext.com]
- 5. sterispharma.com [sterispharma.com]
- 6. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 7. abidipharma.com [abidipharma.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPIP in Cellular Imaging Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction to FPIP Technology
Fluorogen-Activating Protein-Interacting Peptide (this compound), more commonly referred to as Fluorogen-Activating Protein (FAP) technology, offers a versatile and powerful platform for cellular imaging. This system is composed of two key elements: a genetically encoded FAP tag, which is fused to a protein of interest, and a corresponding small-molecule fluorogen. The fluorogen is inherently non-fluorescent in solution but exhibits a dramatic increase in fluorescence upon binding to its cognate FAP.[1] This conditional fluorescence provides a high signal-to-background ratio, eliminating the need for wash steps that are often required with traditional fluorescent probes.[2]
The FAP technology provides several advantages for live-cell imaging:
-
High Signal-to-Noise: Unbound fluorogens remain "dark," minimizing background fluorescence.[2]
-
No Wash Steps: The fluorogenic nature of the system allows for simple addition of the dye to the cell media for immediate imaging.[2]
-
Genetic Targeting: The FAP tag can be genetically fused to a protein of interest, enabling specific labeling of subcellular structures and proteins.
-
Spectral Diversity: A variety of FAP-fluorogen pairs are available, spanning the visible spectrum and into the far-red, which is beneficial for reducing phototoxicity and cellular autofluorescence.[3]
-
Temporal Control: Fluorescence can be initiated at a specific time by adding the fluorogen, allowing for pulse-chase experiments and tracking of dynamic processes.
Quantitative Data Presentation
The performance of different FAP-fluorogen pairs can be compared based on their binding affinities, brightness, and photostability. The following tables summarize key quantitative data for commonly used FAP systems.
| FAP Variant | Fluorogen | Dissociation Constant (Kd) | Key Characteristics | Reference(s) |
| dL5** | Malachite Green (MG) derivatives | Low Picomolar | Generally bright and photostable, suitable for various cellular compartments. | [2][4] |
| FAP-MG-HI | MG-HI | 61.7 nM | Strong binding, promising for live-cell applications. | [5] |
| New FAP Variant | Malachite Green (MG) | ~10–100 nM | 1000-fold reduced affinity, ideal for proximity sensing without artificial enhancement. | [6] |
| dH6.2 | Malachite Green (MG) derivatives | Not specified | Generally bright but less photostable, useful for super-resolution imaging. | [4] |
| Fluorogen | FAP Pair | Brightness Enhancement | Photostability | Reference(s) |
| Malachite Green (MG) | dL5** | Thousands-fold | Good | [7] |
| Azetidinyl Malachite Green (Aze-MG) | MG-FAP | 2.6-fold brighter than MG-FAP | Improved photostability over MG | [8] |
| Thiazole (B1198619) Orange (TO) | TO-FAP | Thousands-fold | Not specified | [7] |
Experimental Protocols
General Workflow for FAP-based Cellular Imaging
The following diagram illustrates the general experimental workflow for cellular imaging using FAP technology.
Caption: A flowchart of the key steps for FAP-based cellular imaging.
Protocol 1: Live-Cell Imaging of a FAP-tagged Protein using Fluorescence Microscopy
This protocol provides a general procedure for transiently expressing a FAP-tagged protein in mammalian cells and imaging it using a fluorogenic dye.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the FAP-fusion protein of interest
-
Transfection reagent (e.g., Lipofectamine)
-
Fluorogen stock solution (e.g., MG-ester in DMSO)
-
Live-cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes or coverslips suitable for microscopy at a density that will result in 50-80% confluency on the day of imaging.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 18-24 hours to allow for protein expression.
-
-
Fluorogen Labeling:
-
Just before imaging, replace the growth medium with pre-warmed live-cell imaging solution.
-
Add the fluorogen to the imaging medium at the desired final concentration (e.g., 40 nM for MG-ester).[9]
-
Incubate the cells for 5-30 minutes at 37°C to allow for fluorogen binding to the FAP-tagged protein.[4][9] The optimal incubation time may need to be determined empirically.
-
-
Microscopy and Image Acquisition:
-
Transfer the cells to the microscope stage equipped with an environmental chamber.
-
Locate the transfected cells expressing the FAP-fusion protein.
-
Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorogen (e.g., for MG derivatives, excitation around 633 nm).[7]
-
Optimize imaging parameters (e.g., laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 2: FAP-based Assay for Receptor Trafficking (e.g., GPCR Internalization)
This protocol outlines a method to monitor the internalization of a FAP-tagged G-protein coupled receptor (GPCR) upon agonist stimulation using flow cytometry.[1]
Materials:
-
Cell line stably expressing a FAP-tagged GPCR (e.g., β2-adrenergic receptor)
-
Cell culture medium
-
Membrane-impermeant fluorogen (e.g., a derivative of malachite green or thiazole orange)
-
GPCR agonist
-
Flow cytometer with appropriate laser lines and detectors
Procedure:
-
Cell Preparation: Culture the stable cell line to the desired density.
-
Labeling:
-
Resuspend the cells in fresh medium.
-
Add the membrane-impermeant fluorogen to the cell suspension at the optimal concentration.
-
Incubate to allow for labeling of the cell-surface FAP-tagged receptors.
-
-
Agonist Stimulation:
-
Add the GPCR agonist to the cell suspension to induce receptor internalization.
-
Incubate for a specific time course (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer.
-
Measure the fluorescence intensity of the cell population at each time point. A decrease in fluorescence intensity indicates the internalization of the FAP-tagged receptor from the cell surface.
-
-
Data Analysis:
-
Quantify the change in mean fluorescence intensity over time to determine the rate of receptor internalization.
-
Application Example: Visualizing EGFR Signaling Pathway
FAP technology can be effectively used to study the dynamics of signaling pathways. A prime example is the visualization of Epidermal Growth Factor Receptor (EGFR) endocytosis, a critical step in the regulation of its signaling.
EGFR Signaling and Endocytosis
The EGFR signaling pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This triggers receptor dimerization, activation of its intrinsic tyrosine kinase activity, and autophosphorylation. These events lead to the recruitment of downstream signaling molecules and the activation of cascades like the Ras-MAPK pathway, ultimately influencing cell proliferation, survival, and migration. A key regulatory mechanism for EGFR signaling is its internalization from the cell surface via endocytosis, followed by degradation in lysosomes.
By tagging EGFR with a FAP, researchers can specifically label the receptor population at the cell surface using a membrane-impermeant fluorogen. Upon stimulation with EGF, the trafficking of the FAP-EGFR from the plasma membrane into endocytic vesicles can be visualized and quantified in real-time.[4]
Caption: FAP-tagged EGFR is labeled at the cell surface and tracked upon EGF stimulation.
Potential Application in TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.
The canonical TGF-β pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with Co-SMAD4 and translocate to the nucleus to regulate target gene expression.
FAP technology could be applied to dissect the dynamics of this pathway. For instance, by creating FAP fusions of TGF-β receptors or SMAD proteins, their localization and trafficking could be monitored in response to TGF-β stimulation. This would provide insights into the kinetics of receptor activation, SMAD nuclear translocation, and the spatial organization of TGF-β signaling components within the cell.
Caption: Overview of the TGF-β signaling cascade, a potential target for FAP-based imaging.
References
- 1. Covalent Live-Cell Labeling of Proteins Using a Photoreactive Fluorogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of endogenous pH-sensitive EGF receptor and its application in high-throughput screening for proteins involved in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization microscopy using noncovalent fluorogen activation by genetically encoded fluorogen activating proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of FAP imaging in lung cancer and beyond: a new chapter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genetically encoded fluorescent biosensors for GPCR research [frontiersin.org]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Fluorogen-Activating Proteins as Biosensors of Cell-Surface Proteins in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Fluorescence Polarization Immunoassay (FPIP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the principles, applications, and protocols for conducting high-throughput screening (HTS) using Fluorescence Polarization Immunoassay (FPIP). This compound is a powerful, homogeneous assay technology well-suited for the rapid and quantitative analysis of molecular interactions, making it a valuable tool in drug discovery.
Introduction to Fluorescence Polarization Immunoassay (this compound)
Fluorescence Polarization (FP) is a biophysical technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (tracer) in solution. The degree of polarization is dependent on the rotational speed of the tracer. Smaller molecules tumble rapidly, leading to depolarization of the emitted light and a low FP signal. When the tracer binds to a larger molecule (e.g., a protein, antibody, or receptor), its rotational motion is slowed, resulting in a higher degree of polarization and an increased FP signal.
This compound, or Fluorescence Polarization Immunoassay, specifically utilizes this principle in an immunoassay format, often involving a competitive binding scenario. In a typical competitive this compound assay, a known concentration of a fluorescently labeled ligand (tracer) and an antibody or protein of interest are incubated. Unlabeled molecules from a compound library compete with the tracer for binding to the antibody or protein. The displacement of the tracer by a test compound results in a decrease in the FP signal, allowing for the identification and quantification of "hits".
Key Advantages of this compound for HTS:
-
Homogeneous Assay Format: this compound assays are performed in solution without the need for separation or washing steps, simplifying the workflow and reducing the potential for sample loss.
-
Rapid Read Times: Measurements can be taken in real-time, enabling high-throughput screening of large compound libraries.
-
High Sensitivity and Precision: The ratiometric nature of FP measurements makes the assay robust and less susceptible to fluctuations in read volume and tracer concentration.
-
Versatility: this compound can be adapted to a wide range of molecular targets, including kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs).
-
Miniaturization: The assay is readily amenable to miniaturization in 96-, 384-, and 1536-well plate formats, conserving reagents and compound usage.
Applications of this compound in High-Throughput Screening
This compound has been successfully applied to screen for modulators of various target classes in drug discovery.
Kinase Inhibitor Screening
This compound is a widely used method for identifying and characterizing kinase inhibitors. In a common competitive assay format, a fluorescently labeled ATP-competitive tracer binds to the kinase of interest, resulting in a high FP signal. Small molecule inhibitors from a screening library that bind to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FP signal.
G-Protein Coupled Receptor (GPCR) Ligand Binding Assays
This compound provides a non-radioactive alternative for screening GPCR ligands. In these assays, a fluorescently labeled ligand binds to the receptor, which is often present in membrane preparations or solubilized formats. The binding event causes an increase in the FP signal. Compounds that act as antagonists or agonists can be identified by their ability to displace the fluorescent ligand, resulting in a decrease in polarization.
Protein-Protein Interaction (PPI) Modulator Screening
Identifying small molecules that disrupt or stabilize protein-protein interactions is a key area of drug discovery. This compound is well-suited for this application. A fluorescently labeled peptide derived from one of the interacting proteins can be used as a tracer. Binding of this tracer to its protein partner results in a high FP signal. Compounds that inhibit the PPI will prevent this binding, leading to a low FP signal.
Quantitative Data Presentation
The performance of an this compound HTS assay is typically evaluated using several key metrics. The following tables summarize representative quantitative data for this compound assays across different target classes.
| Assay Parameter | Kinase Assays | GPCR Assays | Protein-Protein Interaction Assays | Reference |
| Z'-Factor | 0.70 - 0.90 | 0.60 - 0.85 | 0.75 - 0.95 | [1] |
| Signal-to-Background (S/B) Ratio | 5 - 25 | 3 - 15 | 10 - 50 | [1] |
| Hit Rate (%) | 0.1 - 2.0 | 0.05 - 1.5 | 0.2 - 3.0 | |
| Tracer Concentration (nM) | 1 - 20 | 5 - 50 | 10 - 100 | |
| Protein/Receptor Concentration (nM) | 10 - 100 | 20 - 200 | 50 - 500 |
| Target Class | Example Target | Tracer | IC50/EC50/Kd of Hits | Reference |
| Kinase | Yes1 Kinase | ADP-Glo™ | Sub-micromolar to low micromolar | [1] |
| Kinase | PDGFRA | Crenolanib | Low nanomolar | [2] |
| GPCR | α1-Adrenergic Receptor | QGGFL (fluorescent antagonist) | Not specified in abstract | [3] |
| GPCR | Neurotensin Receptor Type 1 (NTS1) | Fluorescently labeled peptide | Not specified in abstract | [4] |
| Protein-Protein Interaction | Caspases | (Z-LEHD)2-R110 / (Z-DEVD)2-R110 | Nanomolar to micromolar | [5] |
Experimental Protocols
The following are detailed protocols for performing this compound HTS assays for different target classes.
This compound-Based Kinase Inhibitor Screening Protocol
Objective: To identify small molecule inhibitors of a target kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled ATP-competitive tracer
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., staurosporine)
-
Negative control (DMSO)
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Serially dilute test compounds and controls in DMSO, then dilute into assay buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X compound or control solution to the appropriate wells of the 384-well plate.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
-
Tracer Addition and Incubation:
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
This compound-Based Protein-Protein Interaction (PPI) Modulator Screening Protocol
Objective: To identify small molecules that inhibit a specific protein-protein interaction.
Materials:
-
Purified recombinant proteins (Protein A and Protein B)
-
Fluorescently labeled peptide derived from the binding interface of Protein B (Tracer)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds in DMSO
-
Positive control inhibitor (if available) or a peptide corresponding to the unlabeled tracer
-
Negative control (DMSO)
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of Protein A in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Prepare 4X solutions of test compounds and controls in assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X compound or control solution to the appropriate wells.
-
Add 5 µL of assay buffer to the "no protein" control wells.
-
-
Protein Addition:
-
Add 5 µL of the 2X Protein A solution to all wells except the "no protein" control wells.
-
Mix and incubate for 15 minutes at room temperature.
-
-
Tracer Addition and Incubation:
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Mix the plate and incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Hit Selection
The raw fluorescence polarization data (in millipolarization units, mP) is used to determine the activity of the test compounds.
-
Normalization: The data is typically normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) Where:
-
mP_sample is the mP value of the test compound.
-
mP_low_control is the average mP of the positive control (e.g., a known inhibitor, representing 100% inhibition).
-
mP_high_control is the average mP of the negative control (e.g., DMSO, representing 0% inhibition).
-
-
Assay Quality Control: The Z'-factor is calculated for each plate to assess the quality and robustness of the assay.[1] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - [(3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|] Where:
-
SD is the standard deviation.
-
Mean is the average mP value.
-
-
Hit Selection: A "hit" is a compound that exhibits a statistically significant and reproducible effect in the assay. A common hit selection criterion is a percent inhibition greater than three times the standard deviation of the negative control wells (e.g., >50% inhibition). Hits are then typically re-tested in dose-response experiments to determine their potency (IC50 or EC50).
Signaling Pathways and Experimental Workflows
This compound HTS is a powerful tool for identifying modulators of key cellular signaling pathways implicated in disease. The following diagrams illustrate the general workflow of an this compound HTS campaign and examples of signaling pathways that can be targeted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FPIP Synthesis
Welcome to the technical support center for the synthesis of Fluorinated Pyridinium-based Ionic Polymers (FPIPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for Fluorinated Pyridinium-based Ionic Polymers (FPIPs)?
A common and effective method for synthesizing FPIPs involves a two-step process:
-
Quaternization of a pyridine-containing polymer: This step involves the reaction of a polymer containing pyridine (B92270) moieties, such as poly(4-vinylpyridine), with a suitable alkylating agent.
-
Anion exchange: The resulting polymer with a halide counter-ion is then subjected to an anion exchange reaction to introduce the desired fluorinated anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻).
This approach allows for the synthesis of a wide range of FPIPs with varying alkyl chain lengths and fluorinated anions.[1][2]
Q2: What are the critical factors influencing the yield and purity of FPIPs?
Several factors can significantly impact the outcome of your FPIP synthesis:
-
Purity of Monomers and Reagents: The purity of the starting materials, including the pyridine-containing polymer and alkylating agents, is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that need to be optimized for efficient quaternization and anion exchange.[3][4][5]
-
Moisture and Air Sensitivity: Certain reagents used in the synthesis, particularly fluorinating agents, can be sensitive to moisture and air.[6] Ensuring anhydrous conditions is often necessary for reproducible results.
-
Purification Method: The choice of purification technique is vital for isolating the this compound with high purity. Precipitation in a suitable non-solvent is a commonly used method.[1]
Troubleshooting Guides
Problem 1: Low Polymer Yield
A lower than expected yield is a frequent issue in this compound synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Quaternization | Increase reaction time and/or temperature. Ensure the correct stoichiometry of the alkylating agent.[4][5] | Higher degree of quaternization and improved yield. |
| Sub-optimal Solvent | Use a polar aprotic solvent such as DMF or DMSO to ensure all reactants are fully dissolved.[3] | Improved reaction kinetics and higher conversion rates. |
| Decomposition of Reagents | For thermally sensitive reagents, consider performing the reaction at a lower temperature for a longer duration. | Minimized side reactions and increased product yield. |
| Loss during Purification | Optimize the precipitation process by carefully selecting the non-solvent and ensuring complete precipitation. Minimize transfer losses.[1] | Improved recovery of the final polymer. |
Problem 2: Product Impurities and Side Reactions
The presence of impurities can significantly affect the properties of the final this compound. Here are some common issues and their solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material | Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time. Purify the final product thoroughly.[4][5] | A purer polymer with the desired properties. |
| Side Reactions (e.g., elimination) | Use milder reaction conditions (lower temperature). Select a less sterically hindered base if applicable. | Reduced formation of byproducts. |
| Incomplete Anion Exchange | Use a larger excess of the fluorinated salt. Increase the reaction time for the anion exchange step. Ensure the chosen solvent facilitates the exchange. | Complete exchange to the desired fluorinated anion. |
| Residual Solvents | Dry the polymer under high vacuum for an extended period. | A solvent-free, pure polymer. |
Experimental Protocols
Protocol 1: Synthesis of Poly(N-butyl-4-vinylpyridinium) Bromide
This protocol describes the quaternization of poly(4-vinylpyridine) with butyl bromide.
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
Butyl bromide
-
Methanol (B129727) (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve poly(4-vinylpyridine) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a molar excess of butyl bromide to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 72 hours.[1]
-
Monitor the reaction progress by taking aliquots and analyzing via FT-IR spectroscopy, observing the appearance of the pyridinium (B92312) ring band around 1640 cm⁻¹.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the quaternized polymer by slowly adding the reaction solution to a large volume of anhydrous diethyl ether with vigorous stirring.
-
Filter the white precipitate, wash it multiple times with diethyl ether, and dry it under vacuum at room temperature to a constant weight.[1]
Protocol 2: Anion Exchange to Synthesize Poly(N-butyl-4-vinylpyridinium) Tetrafluoroborate
This protocol details the exchange of the bromide anion with tetrafluoroborate.
Materials:
-
Poly(N-butyl-4-vinylpyridinium) bromide
-
Sodium tetrafluoroborate (NaBF₄)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the poly(N-butyl-4-vinylpyridinium) bromide in methanol.
-
In a separate flask, prepare a solution of sodium tetrafluoroborate in a mixture of methanol and deionized water.
-
Slowly add the sodium tetrafluoroborate solution to the polymer solution with constant stirring.
-
A white solid, the desired poly(ionic liquid), will precipitate.
-
Continue stirring for 24 hours at room temperature to ensure complete anion exchange.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any residual sodium bromide.
-
Dry the final product under vacuum at room temperature to a constant weight.
Visualizing Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates the general experimental workflow for the two-step synthesis of FPIPs.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yield in this compound synthesis.
Caption: Troubleshooting flowchart for low yield.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Synthesis and characterization of poly (ionic liquid) derivatives of N -alkyl quaternized poly (4-vinylpyridine) [repositorio.uchile.cl]
- 3. Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
FPIP Reaction Optimization Technical Support Center
Welcome to the technical support center for Fluorinated Pyridinium (B92312) Illumination Probe (FPIP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
A1: this compound synthesis typically involves the N-arylation of a pyridine (B92270) derivative with a fluorinated arylating agent. A common method is a variation of the Zincke reaction, where a pyridine ring is activated by a suitable group (e.g., 2,4-dinitrophenyl), which is then displaced by a primary amine to form the desired pyridinium salt. The fluorinated component is usually introduced via the primary amine or is already present on the pyridine scaffold.
Q2: My this compound reaction yield is very low. What are the most common causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired this compound.
-
Degradation of product: The this compound product might be unstable under the reaction or workup conditions.
-
Purification losses: Significant amounts of the product may be lost during extraction, chromatography, or crystallization steps.
-
Poor quality of reagents: The purity of starting materials, especially the pyridine derivative and the arylating agent, is crucial.
-
Atmospheric moisture: Some reagents and intermediates can be sensitive to moisture, leading to unwanted side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no formation of your target this compound, consult the following troubleshooting table.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. Some reactions benefit from initial low temperatures to control exotherms, followed by heating to drive the reaction to completion. |
| Incorrect Solvent | The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can be effective. Try screening a variety of solvents with different polarities. |
| Inefficient Catalyst or Reagent | If using a catalyst, ensure it is active. For Zincke-type reactions, the quality of the activating group on the pyridine is important. Consider using alternative activating agents. |
| Steric Hindrance | Bulky substituents on either the pyridine or the arylating agent can impede the reaction. If possible, consider using less sterically hindered starting materials.[1] |
| Electron-Withdrawing/Donating Group Effects | The electronic properties of substituents can significantly impact reactivity. Electron-withdrawing groups on the pyridine ring can deactivate it towards nucleophilic attack.[1] |
Issue 2: Presence of Multiple Byproducts
The formation of multiple byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Suggested Solution |
| Side Reactions | Lowering the reaction temperature may help to suppress side reactions. Adding reagents slowly and in a controlled manner can also be beneficial. |
| Decomposition of Starting Materials or Product | Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reagents. An excess of one reagent may lead to the formation of byproducts. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various parameters on the yield of pyridinium salt formation, based on literature data.
Table 1: Effect of Solvent on Pyridinium Salt Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Toluene | 2.4 | 45-60 | [2] |
| Dichloromethane (DCM) | 9.1 | 60-75 | [2] |
| Acetonitrile (MeCN) | 37.5 | 70-85 | [3] |
| Dimethylformamide (DMF) | 36.7 | 80-95 | [4] |
Table 2: Effect of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 25 (Room Temp.) | 24 | 50-65 | Reaction may be slow and incomplete. |
| 70 | 12 | 75-85 | Good balance of reaction rate and selectivity.[5] |
| 100 | 6 | 80-90 | Faster reaction, but may increase byproduct formation. |
| 120 (Microwave) | 0.5 | >90 | Microwave irradiation can significantly reduce reaction times and improve yields.[4] |
Experimental Protocols
General Protocol for this compound Synthesis via Zincke Reaction
This protocol provides a general guideline for the synthesis of a fluorinated pyridinium probe.
-
Activation of Pyridine: In a round-bottom flask under an inert atmosphere, dissolve the substituted pyridine in a suitable solvent (e.g., dichloromethane). Add 1.1 equivalents of 2,4-dinitrochlorobenzene. Stir the reaction at room temperature for 4-6 hours until the formation of the Zincke salt is complete (monitor by TLC).
-
Formation of Pyridinium Salt: To the suspension of the Zincke salt, add 1.0 equivalent of the desired fluorinated primary amine. Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by the color change and TLC analysis.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.
-
If the product is in solution, perform an acid-base extraction to remove unreacted amines and other basic impurities.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).[7]
-
Mandatory Visualizations
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound reaction yields.
General this compound Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of an this compound.
This compound Synthesis Reaction Pathway (Zincke Reaction)
Caption: A simplified reaction pathway for this compound synthesis via the Zincke reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting FPIP experimental results
Welcome to the Technical Support Center for the Fluorescence Polarization Immunoassay Platform (FPIP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio (S/N)
Q: My assay has a low signal-to-noise ratio, leading to inconsistent and variable data. What are the common causes and how can I fix this?
A: A low signal-to-noise ratio is a frequent challenge in this compound assays and can stem from several factors. A primary contributor is a low fluorescent signal from your tracer relative to the background.[1] Additionally, high background fluorescence can obscure the specific signal.[1] The change in millipolarization (mP) upon binding, also known as the dynamic range, may also be insufficient.[1]
Here is a systematic approach to troubleshooting a low S/N ratio:
-
Increase Tracer Concentration: If your signal is too low, consider increasing the concentration of the fluorescently labeled tracer. However, be aware that the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction.[1]
-
Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for your specific fluorophore. Optimizing the gain settings can also enhance signal detection without saturating the detector.[1]
-
Evaluate Fluorophore Choice: The quantum yield and extinction coefficient of your fluorophore directly influence signal intensity. If the signal remains low, you might consider using a brighter fluorophore.[1]
-
Address High Background Fluorescence:
-
Buffer Components: Some buffer components, like bovine serum albumin (BSA), can be inherently fluorescent.[1] It is recommended to test the fluorescence of each buffer component individually.[1] Consider using an alternative blocking agent like bovine gamma globulin (BGG).[1]
-
Reagent Contamination: Ensure all reagents and solvents are high-purity and free from fluorescent contaminants.[1]
-
Microplate Selection: Use black, opaque microplates to minimize background fluorescence and light scatter.[1]
-
-
Sufficient Change in Polarization (ΔmP):
-
A robust this compound assay should ideally have a change in mP of at least 100 mP.[1]
-
Optimize Binder Concentration: Titrate the binder concentration to achieve the maximum polarization window. A good starting point for competitive assays is a concentration that results in approximately 75% of the tracer being bound.[1]
-
Fluorophore Position: The location of the fluorophore on the tracer can affect its mobility and the resulting polarization change upon binding. If the linker is too long or flexible, it can lead to a "propeller effect," where the fluorophore retains significant rotational freedom even when bound.[1] Consider a tracer with the fluorophore at a different position or with a shorter linker.[2]
-
Tracer and Binder Size: A significant difference in molecular weight between the tracer and the binder will generally lead to a larger ΔmP.[1]
-
Issue 2: High Background Fluorescence
Q: I am observing high fluorescence in my blank or negative control wells. What is causing this and how can I reduce it?
A: High background fluorescence can mask your specific signal and is often caused by the assay components themselves or the microplate.
-
Inherently Fluorescent Buffer Components: As mentioned, components like BSA can contribute to the background. Test each component of your buffer system for fluorescence.[1]
-
Contaminated Reagents: Use high-purity, fresh reagents to avoid fluorescent impurities.[1]
-
Inappropriate Microplates: White or clear microplates can contribute to high background. It is highly recommended to use black, opaque microplates.[1]
-
Autofluorescent Compounds: If you are screening compound libraries, some compounds may be intrinsically fluorescent, leading to false positives.
Issue 3: No or Minimal Change in Polarization
Q: I am not observing a significant change in polarization (ΔmP) when I add my binding partner. What could be the issue?
A: A lack of change in polarization suggests that the binding event is not being effectively detected. Here are some potential reasons:
-
Suboptimal Binder Concentration: The concentration of the binder needs to be carefully optimized to see a significant shift in polarization.
-
"Propeller Effect": The fluorophore may have too much rotational freedom due to a long and flexible linker, even when the tracer is bound to the larger molecule.[2]
-
Unsuitable Fluorophore Lifetime: The fluorescence lifetime of your chosen fluorophore may not be appropriate for fluorescence polarization measurements on the relevant timescale.[2]
-
Low Fluorescence Intensity: If the fluorescence intensity is too low, the signal may consist mainly of highly polarized stray light and noise, masking any real change.[2]
-
Protein Aggregation: Repeated freezing and thawing of protein preparations can lead to aggregation, which can reduce assay performance.[3]
Data Presentation
Effective this compound assay development relies on careful optimization and quality control. Below are tables summarizing key parameters and expected values.
Table 1: this compound Assay Quality Control Parameters
| Parameter | Recommended Value | Significance |
| Signal-to-Noise (S/N) Ratio | ≥ 3 | Ensures that the fluorescent signal of the tracer is distinguishable from the background noise of the buffer and microplate.[1] |
| ΔmP (Assay Window) | ≥ 100 mP | A larger change in millipolarization between the free and bound states of the tracer provides a more robust and sensitive assay.[1] |
| Z'-factor | 0.5 - 1.0 | Indicates an excellent quality assay with a large separation between high and low controls, making it suitable for high-throughput screening.[4] |
| Imprecision (Standard Deviation of mP) | < 10 mP | Low standard deviation indicates high precision and reproducibility of the measurements.[3] |
Table 2: Troubleshooting Summary for Common this compound Issues
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Insufficient tracer concentration | Increase tracer concentration (while staying below Kd).[1] |
| Suboptimal instrument settings | Check excitation/emission wavelengths and optimize gain.[1] | |
| Low quantum yield fluorophore | Use a brighter fluorophore.[1] | |
| High Background | Fluorescent buffer components (e.g., BSA) | Test individual components; use alternatives like BGG.[1] |
| Contaminated reagents | Use high-purity reagents.[1] | |
| Inappropriate microplate | Use black, opaque microplates.[1] | |
| Small ΔmP | Suboptimal binder concentration | Titrate binder to find the optimal concentration.[1] |
| "Propeller effect" | Use a tracer with a shorter, more rigid linker or a different fluorophore position.[1][2] | |
| Insufficient size difference between tracer and binder | Re-evaluate the molecular weight difference between the interacting partners.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible this compound results.
Protocol 1: Determining the Optimal Tracer Concentration
Objective: To find the lowest tracer concentration that gives a robust signal well above background.
Methodology:
-
Prepare a serial dilution of the fluorescent tracer. A suggested starting range is from 1 nM to 1 µM.[1]
-
Dispense each concentration into multiple wells of a black microplate (at least in triplicate). [1]
-
Include wells with only the assay buffer to measure background fluorescence. [1]
-
Read the plate in both fluorescence intensity and fluorescence polarization modes. [1]
-
Data Analysis:
-
Plot the fluorescence intensity against the tracer concentration. The intensity should show a linear increase with concentration.[1]
-
Plot the millipolarization (mP) values against the tracer concentration. The mP value should remain relatively constant across the concentration range. A significant increase in mP at higher concentrations may suggest tracer aggregation.[1]
-
Calculate the signal-to-noise ratio (S/N) for each concentration by dividing the average intensity of the tracer wells by the average intensity of the buffer-only wells.[1]
-
-
Selection: Choose the lowest tracer concentration that provides a signal-to-noise ratio of at least 3.[1]
Protocol 2: Determining the Optimal Binder Concentration
Objective: To determine the concentration of the binder (e.g., antibody, protein) that provides the largest assay window (ΔmP).
Methodology:
-
Prepare a serial dilution of the binder. The concentration range will depend on the expected binding affinity.
-
In a black microplate, add the optimized concentration of the tracer (determined in Protocol 1) to each well. [1]
-
Add the serial dilutions of the binder to the wells. [1]
-
Include control wells:
-
Tracer only (no binder) for minimum polarization value.
-
Buffer only for background measurement.
-
-
Incubate the plate for an appropriate time to allow the binding reaction to reach equilibrium.
-
Read the plate in fluorescence polarization mode. [1]
-
Data Analysis:
-
Selection: For competitive assays, the optimal binder concentration is often the one that gives approximately 75% of the maximum ΔmP.[1]
Mandatory Visualizations
Signaling Pathway: Bcl-2 Family Protein Interactions in Apoptosis
Fluorescence polarization is a powerful technique for studying protein-protein interactions, such as those within the Bcl-2 family that regulate apoptosis. In this competitive assay, a fluorescently labeled BH3 peptide (tracer) binds to an anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL, Mcl-1). A small molecule inhibitor that binds to the same pocket on the Bcl-2 protein will displace the labeled peptide, leading to a decrease in fluorescence polarization.
References
Technical Support Center: Improving FPIP Solubility for In Vivo Studies
Welcome to the technical support center for FPIP (5-(4-fluoro-3-phenoxyphenyl)-L-isoleucinol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for successful in vivo studies. Given that this compound is a compound with limited publicly available solubility data, this guide focuses on established strategies for formulating poorly water-soluble molecules.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of a new batch of this compound?
A1: A tiered approach is recommended. Start by determining the equilibrium solubility of this compound in a range of pharmaceutically acceptable solvents. This data will form the foundation for selecting an appropriate formulation strategy.
Q2: Which solvents are commonly used for poorly soluble compounds like this compound for in vivo studies?
A2: Common strategies involve the use of co-solvents, surfactants, and lipid-based systems.[1][2] The choice of solvent will depend on the administration route, required dose, and potential toxicity of the excipients.
Q3: My this compound precipitates out of solution upon dilution with an aqueous buffer or after administration. What can I do?
A3: This is a common challenge for compounds dissolved in organic co-solvents. Potential solutions include:
-
Increasing the co-solvent concentration: However, be mindful of potential toxicity.
-
Using a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state in vivo.[2]
-
Considering a different formulation strategy: Lipid-based formulations or amorphous solid dispersions can improve stability in aqueous environments.[3]
Q4: I am observing toxicity in my animal model that I suspect is from the vehicle. How can I mitigate this?
A4: Vehicle-induced toxicity is a significant concern. To address this:
-
Run a vehicle-only control group: This is essential to differentiate between compound and vehicle effects.
-
Minimize the concentration of organic solvents: Aim for the lowest concentration of solvents like DMSO or ethanol (B145695) that maintains this compound solubility.
-
Explore alternative, less toxic excipients: Consider safer alternatives such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or lipid-based vehicles.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when formulating this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is difficult to wet and disperse. | Poor wettability of the solid this compound. | - Use a wetting agent such as a low concentration of a surfactant (e.g., Tween® 80).- Reduce the particle size of this compound through micronization to increase the surface area.[1] |
| Inconsistent results between experiments. | Variability in formulation preparation or stability. | - Standardize the formulation protocol, including mixing time, temperature, and order of component addition.- Assess the physical and chemical stability of the prepared formulation over the duration of the experiment. |
| Low or variable oral bioavailability. | Poor dissolution in the gastrointestinal tract or first-pass metabolism. | - Enhance dissolution rate by using amorphous solid dispersions or reducing particle size.[3][4]- Consider lipid-based formulations to leverage intestinal lipid absorption pathways.[1]- Investigate potential P-glycoprotein (P-gp) efflux and consider co-administration with a P-gp inhibitor if applicable. |
| Precipitation in the formulation upon storage. | The formulation is a supersaturated solution that is thermodynamically unstable. | - Determine the equilibrium solubility in the vehicle to ensure the concentration is below the saturation point for long-term storage.- If a supersaturated solution is required for dosing, prepare it fresh before each administration. |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents, surfactants, and lipids for solubilizing this compound.
Materials:
-
This compound
-
A selection of vehicles (e.g., water, saline, phosphate (B84403) buffer pH 7.4, PEG 400, propylene glycol, corn oil, Tween® 80 solution).[2]
-
Vials, shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.[2]
Method:
-
Add an excess amount of this compound to a known volume of each test vehicle in a vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration represents the equilibrium solubility of this compound in that vehicle.
Quantitative Data Summary: Solubility of this compound in Common Vehicles (Hypothetical Data)
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| PEG 400 | 15 |
| Propylene Glycol | 8 |
| 5% Tween® 80 in Water | 2 |
| Corn Oil | 5 |
| 20% PEG 400 / 80% Saline | 3 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility must be determined experimentally.
Visualizations
Diagram 1: Decision Tree for Formulation Strategy
This diagram outlines a logical workflow for selecting an appropriate formulation strategy for a poorly soluble compound like this compound.
Caption: A decision tree to guide the formulation strategy for this compound.
Diagram 2: Potential Signaling Pathway Involvement (Hypothetical)
While the specific mechanism of action for this compound is not yet elucidated, many small molecule inhibitors target key signaling pathways involved in cell proliferation and survival. The Hippo signaling pathway is one such pathway that controls organ size and is often dysregulated in cancer. The following diagram illustrates a simplified representation of the Hippo pathway, a potential area of investigation for this compound's mechanism of action.
Caption: A simplified diagram of the Hippo signaling pathway.
References
Technical Support Center: FPIP Degradation and Prevention
Disclaimer: Information regarding the specific degradation of 5-(pentafluorophenyl)dipyrromethane (B1599833) (FPIP) is limited in publicly available scientific literature. The following guide provides general principles of chemical degradation and prevention strategies, using the extensively studied phenylpyrazole compound, Fipronil, as a primary example to illustrate these concepts. The troubleshooting and experimental protocols are broadly applicable to researchers working with potentially unstable chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chemical compound degradation during experiments?
A1: The degradation of chemical compounds is often multifaceted and can be initiated or accelerated by several environmental factors. The primary causes include:
-
Oxidation: Reaction with oxygen can lead to the breakdown of a compound. This can be exacerbated by the presence of light, heat, or certain metal ions.[1][2]
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. This is a common degradation pathway for compounds containing susceptible functional groups like esters or amides.[1][3]
-
Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation.[1][4] Light can provide the energy needed to break chemical bonds.
-
Thermal Degradation: High temperatures can increase the rate of chemical reactions, leading to faster degradation.[1][5]
-
pH: Extreme acidic or basic conditions can catalyze degradation reactions.[1][6]
Q2: How can I identify if my compound is degrading?
A2: Signs of degradation can be observed through various analytical techniques. Common indicators include:
-
Changes in physical appearance, such as color change or precipitation.
-
The appearance of new peaks or a decrease in the main peak area in chromatography analyses (e.g., HPLC, GC).
-
Shifts in spectroscopic profiles (e.g., UV-Vis, IR, NMR).
-
A decrease in biological activity or potency of the compound.
Q3: What are the general best practices for storing and handling chemical compounds to prevent degradation?
A3: Proper storage and handling are critical for maintaining the stability of chemical compounds. Best practices include:
-
Storage Conditions: Store compounds in a cool, dark, and dry place.[7][8][9] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (refrigerated or frozen) is recommended.[5]
-
Container Selection: Use appropriate, well-sealed containers to protect from moisture and air. Amber-colored glass vials can protect light-sensitive compounds.
-
Handling: Minimize the exposure of the compound to ambient light, humidity, and oxygen during handling.[10] Use of a glove box or desiccator can be beneficial.
-
Inventory Management: Keep a detailed inventory to track the age and storage conditions of your compounds.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the target compound. | 1. Analyze a freshly prepared sample to confirm the issue is with the stored sample.2. Review storage conditions (temperature, light exposure, humidity).3. Investigate potential for hydrolysis by ensuring solvents are anhydrous.4. Consider oxidative degradation; try purging solutions with an inert gas. |
| Decreased biological activity in assays. | Compound has lost potency due to degradation. | 1. Verify the concentration of the stock solution using a freshly calibrated instrument.2. Perform a stability study by analyzing the compound's purity over time under your experimental conditions.3. Prepare fresh solutions from a new batch of the compound if available. |
| Color change or precipitation in stock solution. | Degradation or solubility issues. | 1. Check the solvent compatibility and concentration.2. Filter the solution and re-analyze the supernatant for the presence of the parent compound and any degradation products.3. Store solutions at a lower temperature or in the dark. |
Case Study: Fipronil Degradation Pathways
Fipronil, a phenylpyrazole insecticide, undergoes degradation through several pathways, providing a useful model for understanding potential this compound degradation.
Caption: Major degradation pathways of Fipronil.
Prevention Strategies
Antioxidant Stabilization
Oxidative degradation is a common issue for many organic molecules. The addition of antioxidants can help to mitigate this process.
Table 1: Common Antioxidants for Stabilization
| Antioxidant Class | Examples | Mechanism of Action |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Tocopherols (Vitamin E) | Donate a hydrogen atom to free radicals, neutralizing them.[2][11] |
| Phosphites and Phosphonites | Tris(2,4-di-tert-butylphenyl)phosphite | Decompose hydroperoxides, which are precursors to radical formation. |
| Thioethers | Dilauryl thiodipropionate (DLTDP) | Also act as hydroperoxide decomposers. |
| Natural Polyphenols | Quercetin, Rutin, Caffeic Acid | Scavenge free radicals and chelate metal ions that can catalyze oxidation.[11][12][13] |
Experimental Workflow for Evaluating Antioxidant Efficacy
Caption: Workflow for assessing antioxidant effectiveness.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[14]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound compound
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Temperature-controlled oven
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a sample of the this compound stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a sample of the this compound stock solution to UV light in a photostability chamber.
-
Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Methodology:
-
Column Selection: Start with a versatile column, such as a C18 column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water.
-
If separation is not optimal, add modifiers like trifluoroacetic acid (TFA) or formic acid for acidic compounds, or ammonium (B1175870) hydroxide (B78521) for basic compounds, to improve peak shape.[14]
-
Vary the gradient slope and initial/final mobile phase compositions to achieve baseline separation of all peaks.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both the parent compound and all degradation products.[14]
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines (ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]
Table 2: Example HPLC Conditions for Phenylpyrazole Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
This guide provides a foundational framework for addressing the degradation of chemical compounds. For specific challenges with this compound, it is recommended to perform these systematic studies to understand its unique stability profile.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. specialchem.com [specialchem.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. PPE Storage: The do’s, don’ts and everything in between | Tower [wearetower.com]
- 10. ipp-pooling.com [ipp-pooling.com]
- 11. mdpi.com [mdpi.com]
- 12. Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An antioxidant bioinspired phenolic polymer for efficient stabilization of polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Refining FPIP dosage for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FIP-fve, a fungal immunomodulatory protein from Flammulina velutipes. This guide includes frequently asked questions (FAQs) and troubleshooting advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is FIP-fve and what is its primary mechanism of action?
A1: FIP-fve is a fungal immunomodulatory protein isolated from the edible mushroom Flammulina velutipes. It has been shown to possess immunomodulatory, antiviral, and antiallergic properties.[1][2][3] The primary mechanism of action involves the activation of the MAP2K3/p38α (MAPK14) signaling pathway.[1][2] This activation leads to the stimulation of cell proliferation and the enhanced secretion of cytokines such as Interleukin-2 (IL-2).[1][2]
Q2: What are the general recommendations for storing and handling FIP-fve?
A2: Proper handling and storage are crucial to maintain the bioactivity of FIP-fve. Peptides are sensitive molecules that can degrade if not stored correctly.[4] It is recommended to store lyophilized FIP-fve at -20°C or -80°C, protected from light.[5] Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5]
Q3: What is a recommended starting concentration range for FIP-fve in cell-based assays?
A3: The optimal concentration of FIP-fve is dependent on the cell type and the specific biological question being investigated. For Jurkat E6-1 cells, concentrations ranging from 25 µg/mL to 200 µg/mL have been shown to enhance IL-2 release in a dose-dependent manner.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A broad range, for instance, from 10 µg/mL to 200 µg/mL, can be a good starting point for initial screening.[6]
Q4: How does FIP-fve affect cell proliferation and cytokine release?
A4: FIP-fve has been demonstrated to stimulate the proliferation of cells, such as human peripheral blood mononuclear cells (PBMCs) and Jurkat E6-1 cells.[1][2] It promotes the progression of the cell cycle from the G0/G1 phase to the S phase.[1] In terms of cytokine release, FIP-fve enhances the transcription and secretion of IL-2 and interferon-γ (IFN-γ).[1][6]
Troubleshooting Guide
Issue 1: No observable biological effect after FIP-fve treatment.
-
Possible Cause: Improper peptide solubility or aggregation.
-
Solution: Ensure the lyophilized peptide is fully dissolved in the recommended solvent before further dilution into your experimental medium. Hydrophobic peptides can precipitate in aqueous solutions, which would lower the effective concentration.[5] Performing a solubility test with a small aliquot can help determine the maximum soluble concentration in your specific medium.[5]
-
-
Possible Cause: Incorrect peptide concentration.
-
Solution: Verify the calculation of the peptide concentration, taking into account the net peptide content.[5] It is also crucial to ensure that the peptide stock solution was prepared correctly and has not degraded.
-
-
Possible Cause: Cell health and viability issues.
-
Solution: Assess the viability of your cells before and during the experiment. Unhealthy or compromised cells may not respond optimally to stimulation. Include a positive control in your experiment to confirm that the cells are capable of responding as expected.[7]
-
Issue 2: High background signal or non-specific cell activation.
-
Possible Cause: Endotoxin contamination.
-
Possible Cause: High peptide concentration leading to toxicity.
-
Solution: Very high concentrations of a peptide can sometimes lead to non-specific effects or even cellular toxicity.[7] Review your dose-response curve and consider using a lower concentration of FIP-fve.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Solution: Standardize all experimental procedures to ensure reproducibility.[4] This includes cell seeding density, incubation times, and the handling of the peptide.
-
-
Possible Cause: Peptide degradation.
Data Presentation
Table 1: Dose-Dependent Effect of FIP-fve on IL-2 Release in Jurkat E6-1 Cells
| FIP-fve Concentration (µg/mL) | IL-2 Release (pg/mL) |
| 25 | 35.32 |
| 50 | 106.88 |
| 100 | 321.59 |
| 200 | 766.02 |
Data extracted from a study on Jurkat E6-1 cells cultured for 6 hours with varying concentrations of FIP-fve.[2]
Experimental Protocols
Protocol 1: Dose-Response Experiment for IL-2 Release
This protocol provides a method to determine the optimal concentration of FIP-fve for stimulating IL-2 release in Jurkat E6-1 cells.
-
Cell Preparation: Culture Jurkat E6-1 cells in a complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 1 x 10^5 cells/well).
-
Peptide Preparation: Prepare serial dilutions of FIP-fve in the complete culture medium. For example, prepare 2X final concentrations ranging from 25 µg/mL to 200 µg/mL.
-
Cell Treatment: Add the prepared FIP-fve dilutions to the appropriate wells. Include a vehicle control (medium without FIP-fve).
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-2 Measurement: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: FIP-fve signaling pathway leading to cell proliferation and IL-2 release.
Caption: A typical experimental workflow for FIP-fve dosage optimization.
References
- 1. FIP-fve Stimulates Cell Proliferation and Enhances IL-2 Release by Activating MAP2K3/p38α (MAPK14) Signaling Pathway in Jurkat E6-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FIP-fve Stimulates Cell Proliferation and Enhances IL-2 Release by Activating MAP2K3/p38α (MAPK14) Signaling Pathway in Jurkat E6-1 Cells [frontiersin.org]
- 3. A new fungal immunomodulatory protein, FIP-fve isolated from the edible mushroom, Flammulina velutipes and its complete amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblasts: The Unknown Sentinels Eliciting Immune Responses Against Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblasts as novel therapeutic targets in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short Peptides Protect Fibroblast-Derived Induced Neurons from Age-Related Changes | MDPI [mdpi.com]
FPIP purity analysis and challenges
An important clarification is needed before I can provide a comprehensive technical support center for "FPIP purity analysis and challenges." My search for the chemical compound "this compound" did not yield a definitive, widely recognized name. The acronym is ambiguous and could potentially refer to a number of different fluorinated compounds, or it may be an internal designation for a specific molecule within your organization.
To ensure the accuracy and relevance of the troubleshooting guides, FAQs, experimental protocols, and data you requested, please provide the full chemical name of the compound you refer to as "this compound."
Once you provide the specific chemical name, I can proceed with the in-depth research necessary to create the detailed technical support center content you require, including:
-
Specific Purity Analysis Methods: Tailored to the unique properties of the compound.
-
Common Impurities and Byproducts: Identifying substances likely to be present from synthesis or degradation.
-
Troubleshooting Guides: Addressing issues specific to the analysis of your compound.
-
Detailed Experimental Protocols: Providing step-by-step instructions for relevant analytical techniques.
-
Quantitative Data Tables: Summarizing key purity and impurity levels.
-
Customized Diagrams: Illustrating relevant pathways and workflows using Graphviz.
I look forward to your clarification so I can deliver a technical support resource that is truly valuable to your researchers, scientists, and drug development professionals.
Technical Support Center: FPIP-Based Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and resolve artifacts in Fluorescence Polarization Immunoassay (FPIA) or FPIP-based assays.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound-based experiments.
Issue 1: High Background Fluorescence
Q: My blank and negative control wells show high fluorescence polarization values, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?
A: High background fluorescence can obscure the specific signal from your tracer, leading to a reduced signal-to-noise ratio. Here are the common causes and troubleshooting steps:
-
Contaminated Reagents or Buffers: Buffers or reagents may contain fluorescent impurities.
-
Solution: Test the fluorescence of each component of your assay buffer individually to identify the source of the background. Use high-purity, spectroscopy-grade solvents and reagents. Consider preparing fresh buffers and filtering them before use.
-
-
Autofluorescence from Sample Matrix: Biological samples (e.g., serum, plasma, cell lysates) can contain endogenous fluorescent molecules.
-
Solution: Perform a pre-read of the sample plate before adding the fluorescent tracer to quantify the intrinsic fluorescence. If the sample autofluorescence is high, you may need to implement sample preparation steps like protein precipitation or solid-phase extraction to remove interfering substances.[1][2] Sample dilution can also help reduce the concentration of interfering components.[1][3]
-
-
Non-specific Binding to Microplates: The fluorescent tracer or other components may bind non-specifically to the surface of the microplate wells.
-
Light Scatter: Particulates in the solution, such as aggregated proteins or cellular debris, can scatter light and increase the measured polarization.[7]
-
Solution: Centrifuge your samples and reagents at high speed to pellet any aggregates or debris before adding them to the assay plate. Ensure all solutions are homogenous and free of precipitates.
-
Issue 2: Low Signal or Small Assay Window
Q: The change in fluorescence polarization (ΔmP) between my bound and free tracer is very small, making it difficult to distinguish between hits and non-hits. How can I increase my assay window?
A: A small assay window can result from several factors related to the tracer, the binding partner, or the assay conditions.
-
Suboptimal Tracer Concentration: The concentration of the fluorescent tracer is critical for a robust signal.
-
Poor Fluorophore Choice: The selected fluorophore may have a low quantum yield or a fluorescence lifetime that is not suitable for the size of the molecules being studied.[5]
-
Solution: Choose a fluorophore with a high quantum yield and a fluorescence lifetime appropriate for the rotational correlation time of your molecules. For example, fluorescein (B123965) and its derivatives are commonly used in this compound assays.[5][8]
-
-
Inactive Binding Partner: The protein or antibody may be denatured, aggregated, or inactive.
-
Solution: Ensure the purity and activity of your binding partner. Use highly purified protein and avoid repeated freeze-thaw cycles which can lead to aggregation.[7]
-
-
"Propeller Effect": The fluorophore may be attached to the tracer via a long, flexible linker, allowing it to rotate freely even when the tracer is bound to a larger molecule.[5]
-
Solution: Consider using a shorter linker to attach the fluorophore to the tracer or positioning the fluorophore on a different part of the molecule to restrict its movement upon binding.[5]
-
Issue 3: High Data Variability and Poor Reproducibility
Q: I am observing significant well-to-well variability in my fluorescence polarization readings, and my results are not reproducible between experiments. What could be causing this?
A: High variability and poor reproducibility can stem from inconsistencies in assay setup and execution.
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially of concentrated reagents, can lead to large variations in final concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For low-volume additions, consider using automated liquid handlers if available. Prepare master mixes of reagents to be added to multiple wells to ensure consistency.
-
-
Incomplete Mixing: Failure to properly mix the reagents in the wells can result in localized high concentrations and inconsistent readings.
-
Solution: Gently mix the plate after adding reagents by using a plate shaker or by carefully pipetting up and down. Avoid introducing air bubbles.
-
-
Temperature Fluctuations: Fluorescence polarization is sensitive to temperature changes, which can affect viscosity and molecular rotation.[8]
-
Solution: Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure that the plate reader maintains a stable temperature during the measurement.
-
-
Evaporation: Evaporation from the wells, especially at the edges of the plate, can concentrate the reagents and alter the results.
-
Solution: Use plate sealers during incubation steps to minimize evaporation. Avoid long incubation times if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is a good Z'-factor for an this compound-based assay?
A: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It takes into account the dynamic range of the signal and the data variation. The interpretation of the Z'-factor is as follows:
| Z'-factor Value | Interpretation |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay, may need optimization |
| < 0 | Unacceptable assay, not suitable for screening |
An assay with a Z'-factor between 0.5 and 1.0 is considered robust and reliable for HTS.[9][10][11][12][13]
Q2: How can I mitigate sample matrix effects in my this compound assay?
A: Sample matrix effects occur when components in a complex sample, such as serum or plasma, interfere with the assay.[1][3] To mitigate these effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[1][3]
-
Matrix Matching: Prepare your standards and controls in the same matrix as your samples to ensure that the matrix effects are consistent across all wells.[3]
-
Sample Cleanup: Use techniques like protein precipitation, solid-phase extraction (SPE), or dialysis to remove interfering components from the sample before running the assay.[1][2]
Q3: Can the choice of fluorophore create artifacts?
A: Yes, the choice of fluorophore can significantly impact the assay and potentially create artifacts.[14] For example:
-
Photobleaching: Some fluorophores are prone to photobleaching, where they lose their fluorescence upon prolonged exposure to excitation light. This can lead to a decrease in signal over time.
-
Environmental Sensitivity: The fluorescence of some dyes can be sensitive to changes in pH, polarity, or the presence of quenching agents in the buffer.
-
Non-specific Binding: Certain fluorophores may have a tendency to bind non-specifically to proteins or other components in the assay, leading to high background.
It is important to choose a photostable fluorophore with fluorescence properties that are stable under your assay conditions.
Q4: What are the key differences between Fluorescence Polarization (FP) and Fluorescence Anisotropy (FA)?
A: Fluorescence Polarization (FP) and Fluorescence Anisotropy (FA) are two different ways to quantify the same physical phenomenon: the change in the orientation of a fluorescent molecule between absorption and emission of light. They are mathematically related and provide similar information about molecular rotation. FP is more commonly used in high-throughput screening applications.
Experimental Protocols
General this compound-Based Competitive Binding Assay Protocol
This protocol provides a general workflow for a competitive this compound-based assay. Optimization of reagent concentrations and incubation times is crucial for achieving the best results.
Materials:
-
Black, opaque, non-binding surface 384-well microplate
-
Fluorescently labeled tracer
-
Unlabeled competitor (your analyte of interest)
-
Binding partner (e.g., antibody, receptor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor. Prepare solutions of the fluorescent tracer and the binding partner at their optimal concentrations in assay buffer.
-
Assay Setup:
-
Add a small volume (e.g., 10 µL) of the unlabeled competitor dilutions to the wells of the microplate.
-
Add a corresponding volume of assay buffer to the control wells (maximum and minimum signal).
-
Add a volume (e.g., 5 µL) of the fluorescent tracer to all wells.
-
Add a volume (e.g., 5 µL) of the binding partner to all wells except the minimum signal control wells (which receive buffer instead).
-
-
Incubation: Mix the plate gently on a plate shaker for 1-2 minutes. Incubate the plate at room temperature for the optimized incubation time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for your chosen fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the concentration of the unlabeled competitor.
-
Fit the data to a suitable binding model to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical this compound-based competitive binding assay.
Caption: A logical approach to troubleshooting common artifacts in this compound assays.
References
- 1. arp1.com [arp1.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. academic.oup.com [academic.oup.com]
- 11. assay.dev [assay.dev]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of FPIP Assays
Welcome to the technical support center for F luorescence P olarization-based I nteraction P robe (FPIP) assays. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the specificity and reliability of their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low specificity in an this compound assay?
A1: Low specificity, often observed as a high rate of false positives, can stem from several sources.[1] The most common causes include non-specific binding of the fluorescent probe (tracer) to unintended targets, interference from fluorescent compounds in your sample, and the inherent promiscuity of the protein target itself.[2] Additionally, assay conditions such as buffer composition and the presence of detergents can significantly impact specificity.
Q2: How does the choice of fluorophore affect assay specificity?
A2: The fluorophore can impact specificity in a few ways. Some fluorophores may have a tendency to bind non-specifically to proteins or other macromolecules in the assay, leading to a high background signal and reduced dynamic range.[3] Furthermore, the linker connecting the fluorophore to the ligand should be designed to minimize interference with the binding interaction and prevent the fluorophore itself from making non-specific contacts (the "propeller effect").[4]
Q3: Can the concentration of the protein receptor or tracer affect the specificity of the results?
A3: Absolutely. Using a receptor concentration that is too high can lead to the detection of weak, non-specific interactions.[5] Ideally, the receptor concentration should be at or near the dissociation constant (Kd) of the specific interaction you are measuring. Similarly, the tracer concentration should be kept low (ideally at or below the Kd) to ensure that it does not drive non-specific binding or saturate the system.[6]
Q4: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them in my screen?
A4: PAINS are chemical compounds that appear as hits in high-throughput screens regardless of the protein target, often due to non-specific activity like forming aggregates, reacting with proteins, or having intrinsic fluorescence.[7] You can use cheminformatic software tools, such as the FAF-Drugs4 server, to flag potential PAINS in your compound library before or after screening.[7]
Troubleshooting Guides
Problem 1: High Background Signal or Low Signal-to-Noise Ratio
Q: My assay has a very high background fluorescence, which is masking the specific signal. What steps can I take to reduce it?
A: High background is a common issue that can obscure your results. Here’s a step-by-step guide to troubleshoot:
-
Check Buffer Components: Individually test each buffer component for intrinsic fluorescence.[6] Components like BSA can sometimes be fluorescent or bind non-specifically to the fluorophore.[3] Consider switching to an alternative like Bovine Gamma Globulin (BGG).[3]
-
Use High-Purity Reagents: Ensure all reagents, solvents, and compounds are of high purity and free from fluorescent contaminants.[6]
-
Select the Right Microplate: Always use black, opaque microplates to minimize background fluorescence and prevent light scatter from well to well.[6][8]
-
Optimize Gain Settings: Adjust the gain settings on your plate reader. While increasing the gain can enhance a weak signal, setting it too high can amplify background noise.[9] Ensure your fluorescent signal is at least three times higher than the background from the buffer alone.[3][6]
Problem 2: Small Polarization Window (ΔmP)
Q: The change in millipolarization (mP) between my bound and unbound tracer is very small, making it difficult to detect specific interactions. How can I increase the dynamic range?
A: A small dynamic range, or polarization window, limits the sensitivity of the assay. Consider the following solutions:
-
Maximize Size Difference: The change in polarization is dependent on the size difference between the tracer and the binding partner.[3] If you are studying a protein-protein interaction, consider expressing one of the partners as a fusion with a larger protein (like GST) to increase the overall change in molecular weight upon binding.[10]
-
Check Tracer Purity and Labeling: Ensure your tracer is highly pure (>90% labeled).[3] The presence of unlabeled ligand will compete for binding and reduce the apparent affinity, while free fluorophore will not change its polarization and will compress the dynamic range.[3]
-
Optimize Binder Concentration: A suboptimal concentration of the binder (the larger molecule) can lead to a small polarization window. Perform a titration to find the optimal concentration that gives the maximal change in polarization.[6]
-
Evaluate Fluorophore Choice: The fluorescence lifetime of the fluorophore can affect the polarization measurement. If the dynamic range is consistently low, consider switching to a different fluorophore with a longer lifetime.[4]
Problem 3: Inconsistent or Non-Reproducible Results
Q: I am observing significant well-to-well variability in my this compound assay. What could be the cause?
A: Inconsistent results often point to issues with experimental execution or reagent stability.
-
Pipetting and Mixing: Inaccurate pipetting is a major source of variability.[8] Ensure your pipettes are calibrated, and use consistent mixing techniques for all wells.
-
Evaporation: Seal plates with an appropriate film, especially during long incubation periods, to prevent evaporation from the wells, which can concentrate reagents and alter results.[8]
-
Reagent Aggregation: Protein aggregation can scatter light and increase polarization non-specifically.[3] Centrifuge protein stocks before use and consider adding a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the buffer to prevent aggregation and non-specific binding to plate surfaces.[11]
-
Instrument Calibration: Ensure the plate reader is properly calibrated and that the correct excitation and emission filters for your fluorophore are being used.[8]
Quantitative Data Summary
To enhance specificity, it is crucial to optimize the assay buffer. The following table provides hypothetical data on the effect of different buffer additives on the Z' factor, a statistical indicator of assay quality, where a value > 0.5 is considered excellent.
| Buffer Additive | Z' Factor | Signal-to-Background Ratio | Comments |
| None | 0.35 | 4.2 | High variability, potential for non-specific binding. |
| 0.1% BSA | 0.45 | 3.8 | Improved precision, but slightly lower S/B due to BSA fluorescence.[3] |
| 0.1% BGG | 0.72 | 5.1 | Good precision and S/B; BGG is a preferred alternative to BSA.[3] |
| 0.01% Tween-20 | 0.81 | 5.5 | Excellent precision, reduces non-specific binding and aggregation.[11] |
| 0.01% Triton X-100 | 0.79 | 5.4 | Similar performance to Tween-20.[12] |
Experimental Protocols
Protocol: Competitive Binding this compound Assay to Determine Inhibitor Specificity
This protocol describes how to perform a competitive binding assay to measure the IC50 value of a test compound against a specific protein-ligand interaction.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).[11]
-
Tracer Solution: Prepare the fluorescently labeled ligand (tracer) at 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration) in assay buffer. The optimal concentration should be at or below the Kd of the interaction.[6]
-
Receptor Solution: Prepare the protein receptor at 2X the final desired concentration (e.g., 20 nM for a 10 nM final concentration) in assay buffer. The optimal concentration should provide a robust signal window.
-
Test Compound Dilutions: Prepare a serial dilution of the test compound in assay buffer at 2X the final desired concentrations.
2. Assay Procedure:
-
Add 50 µL of the 2X test compound dilutions to the wells of a black, opaque 384-well microplate. For control wells, add 50 µL of assay buffer.
-
Add 25 µL of the 2X tracer solution to all wells.
-
Add 25 µL of the 2X receptor solution to all wells except for the "no receptor" control wells (add 25 µL of assay buffer instead).
-
Seal the plate and incubate at room temperature for the desired time to reach binding equilibrium (e.g., 60 minutes). Protect the plate from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.[13]
3. Data Analysis:
-
Subtract the background mP value (from wells with only tracer and buffer) from all other readings.[6]
-
Plot the change in mP against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for a competitive binding this compound assay.
Caption: Logical guide for troubleshooting low specificity in this compound assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Correcting for the study bias associated with protein–protein interaction measurements reveals differences between protein degree distributions from different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Validation & Comparative
Quantitative Comparison of FTO Inhibitor Performance
An Objective Comparison of Leading FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) is the first identified mRNA N6-methyladenosine (m6A) demethylase, playing a crucial role in various physiological processes.[1] Its dysregulation has been implicated in a range of human diseases, including cancer, metabolic disorders, and neurological conditions, making it a prime therapeutic target.[1][2] This guide provides a comparative analysis of prominent small-molecule inhibitors of FTO, presenting key experimental data to aid researchers in selecting the appropriate tool for their studies.
It is important to note that a search for "FPIP" as an FTO inhibitor did not yield any publicly available scientific literature. The acronym "this compound" is predominantly associated with the First Philippine Industrial Park. Therefore, this guide will focus on a comparison of other well-documented FTO inhibitors.
The following table summarizes the in vitro inhibitory potency (IC50) and cellular activity of several widely studied FTO inhibitors. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half.[3]
| Inhibitor | IC50 (µM) | Cell Line | Cellular Effect | Reference |
| Rhein | 3.2 | Pancreatic Cancer Cells | Suppresses growth and proliferation | [4] |
| Meclofenamic Acid (MA) | ~7.0 | - | Competitive inhibitor | [1] |
| FB23 | - | SAMP8 mice | Ameliorated HFD-induced metabolic disturbances and cognitive decline | [5] |
| CS1 | <0.5 | MONOMAC 6 (AML) | High efficacy in inhibiting AML cell viability | [6] |
| CS2 | <0.5 | MONOMAC 6 (AML) | High efficacy in inhibiting AML cell viability | [6] |
| FTO-43 N | - | AGS, SNU-16, KATOIII (Gastric Cancer) | Impairs proliferation of gastric cancer cells | [7] |
| 18097 | 0.64 | HeLa, MDA-MB-231 | Increases mRNA m6A methylation, inhibits cell cycle and migration | [8] |
| Compound 2 | 1.46 | Mouse midbrain dopaminergic neurons | Promoted cellular survival | [6][9] |
| N-CDPCB | 5.0 | - | Induces increased cellular m6A levels on mRNA | [4] |
Signaling Pathways and Experimental Workflows
Understanding the biological context and experimental procedures is critical for interpreting inhibitor data. The following diagrams illustrate the FTO signaling pathway and a general workflow for screening and validating FTO inhibitors.
References
- 1. Identification of small molecule inhibitors of hypoxia-inducible factor 1 transcriptional activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. business.inquirer.net [business.inquirer.net]
- 5. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule phosphatidylinositol 3-kinase inhibitors prescribed for the treatment of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FPIP (Treprostinil Palmitil Inhalation Powder): A Comparative Analysis Against Existing Therapies for Pulmonary Hypertension in Interstitial Lung Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational drug FPIP, chemically known as Treprostinil (B120252) Palmitil Inhalation Powder (TPIP), with existing therapeutic options for Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD). The information is compiled from recent clinical trial data and peer-reviewed publications to offer an objective overview for the scientific community.
Mechanism of Action: The Prostacyclin Pathway
This compound is a prodrug of treprostinil, a potent prostacyclin analogue.[1][2] Its therapeutic effect is mediated through the activation of the prostacyclin signaling pathway. Upon inhalation, TPIP is hydrolyzed by endogenous esterases in the lungs to release treprostinil.[1][2] Treprostinil then binds to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells.[3][4] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels promote vasodilation, inhibit platelet aggregation, and are thought to have anti-proliferative effects on vascular smooth muscle cells, collectively contributing to a reduction in pulmonary vascular resistance and pressure.[6]
Efficacy Comparison
The primary approved therapy for PH-ILD is inhaled treprostinil (Tyvaso).[7][8][9] Therefore, this guide focuses on comparing the efficacy of the investigational drug this compound (TPIP) with the established inhaled treprostinil. Additionally, data for other drugs used in the broader category of interstitial lung diseases, such as nintedanib (B1663095) and pirfenidone (B1678446), are included for context, although they are not direct treatments for the pulmonary hypertension component.
| Drug/Brand Name | Indication | Key Efficacy Endpoints | Results | Clinical Trial |
| This compound (Treprostinil Palmitil Inhalation Powder - TPIP) | Investigational for PAH and PH-ILD | Change in Pulmonary Vascular Resistance (PVR) from baseline at Week 16 (for PAH) | 35% placebo-adjusted reduction (p<0.001) | TPIP-202 (Phase 2b)[10][11][12] |
| Change in 6-Minute Walk Distance (6MWD) from baseline at Week 16 (for PAH) | 35.5-meter placebo-adjusted improvement (p=0.003) | TPIP-202 (Phase 2b)[10][11][12] | ||
| Inhaled Treprostinil (Tyvaso) | Approved for PH-ILD | Change in 6-Minute Walk Distance (6MWD) from baseline at Week 16 | Improved 6MWD | INCREASE (Phase 3)[13] |
| Time to Clinical Worsening | Decreased disease progression | INCREASE (Phase 3)[13] | ||
| Nintedanib (Ofev) | Approved for IPF and other progressive fibrosing ILDs | Annual rate of decline in Forced Vital Capacity (FVC) | Reduced rate of FVC decline | INBUILD (for PF-ILD)[14] |
| Pirfenidone (Esbriet) | Approved for IPF | Change in FVC % predicted | Favored pirfenidone over placebo (Mean Difference: 2.3%) | Meta-analysis[15] |
| Change in 6MWD | Favored pirfenidone over placebo (Mean Difference: 25.2 m) | Meta-analysis[15] |
Experimental Protocols
TPIP-202 (Phase 2b Study of TPIP in PAH)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2b trial.[11]
-
Patient Population: 102 adult patients with World Health Organization (WHO) Group 1 Pulmonary Arterial Hypertension (PAH), who were on up to two other background therapies.[11]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either TPIP or a matching placebo. Dosing was initiated at 80 µg once daily and titrated up to a maximum of 640 µg once daily over a three-week period.[11]
-
Duration: 16 weeks.[11]
-
Primary Endpoint: Change from baseline in pulmonary vascular resistance (PVR) at Week 16.[11]
-
Secondary Endpoints: Included change in 6-minute walk distance (6MWD) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[10][12]
INCREASE (Phase 3 Study of Inhaled Treprostinil in PH-ILD)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[13]
-
Patient Population: 326 patients with PH-ILD.[13]
-
Intervention: Patients were randomized to receive either inhaled treprostinil or placebo.[13]
-
Duration: 16 weeks.[13]
-
Primary Endpoint: Change in 6-minute walk distance (6MWD).[13]
-
Secondary Endpoints: Included time to clinical worsening and change in NT-proBNP levels.[13]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound (Treprostinil) and the experimental workflow of the TPIP-202 clinical trial.
Caption: this compound (Treprostinil) Signaling Pathway.
Caption: TPIP-202 Clinical Trial Workflow.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Treprostinil Palmitil Inhalation Powder for Pulmonary Hypertension: A Phase 1, Randomized, Double-Blind, Single- and Multiple-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation and Selection of the Inhaler Device for Treprostinil Palmitil Inhalation Powder [frontiersin.org]
- 3. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. PAH Pathways | Prostacyclin, Endothelin, Nitric Oxide & Activin Signaling [pahinitiative.com]
- 7. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 8. Pulmonary hypertension related to ILD (for patients) | Pulmonary Fibrosis Foundation | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 9. phassociation.org [phassociation.org]
- 10. investor.insmed.com [investor.insmed.com]
- 11. Phase 2b results confirm the efficacy of treprostinil palmitil inhalation powder in pulmonary arterial hypertension - Medical Conferences [conferences.medicom-publishers.com]
- 12. hcplive.com [hcplive.com]
- 13. Pulmonary Hypertension in Interstitial Lung Disease: Management Options to Move Beyond Supportive Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. atsjournals.org [atsjournals.org]
Validation of Emerging Therapeutic Targets: A Comparative Guide for Researchers
A Note on the Topic: Initial database searches for "FPIP" as a therapeutic target did not yield significant results, suggesting a potential typographical error. Based on the common nomenclature in the field of oncology and signal transduction, this guide will focus on two validated and highly researched therapeutic targets: FGFR (Fibroblast Growth Factor Receptor) and PHIP (Pleckstrin Homology Domain-Interacting Protein) . Both represent critical nodes in cancer signaling and are the subject of ongoing drug development efforts.
This guide provides a comparative overview of the validation of FGFR and PHIP as therapeutic targets, designed for researchers, scientists, and drug development professionals. It includes a summary of their roles in cellular signaling, preclinical and clinical validation data, and detailed experimental protocols.
Overview of FGFR and PHIP as Therapeutic Targets
| Feature | Fibroblast Growth Factor Receptor (FGFR) | Pleckstrin Homology Domain-Interacting Protein (PHIP) |
| Protein Class | Receptor Tyrosine Kinase | Scaffolding Protein with Bromodomains |
| Primary Role in Cancer | Drives cell proliferation, survival, migration, and angiogenesis through various signaling pathways.[1][2][3] | Promotes tumor progression, proliferation, and invasion, particularly in "driver-negative" cancers.[4][5][6] |
| Mechanism of Action | Aberrant FGFR signaling is often due to gene amplification, activating mutations, or chromosomal translocations, leading to constitutive kinase activity.[1][7] | Overexpression of PHIP can enhance signaling through pathways like PI3K/AKT. Its bromodomain facilitates protein-protein interactions involved in chromatin remodeling.[4][6] |
| Therapeutic Strategy | Inhibition of the kinase activity with small molecule inhibitors or blocking ligand binding with monoclonal antibodies.[2][3] | Targeting the bromodomain to disrupt its interaction with acetylated histones and other proteins, thereby altering gene expression.[4][8] |
| Associated Cancers | Urothelial carcinoma, cholangiocarcinoma, breast cancer, gastric cancer, and lung cancer.[1][2] | Melanoma, triple-negative breast cancer, and non-small cell lung cancer subtypes lacking other known driver mutations.[4][5][6] |
Comparative Efficacy of Targeted Therapies
FGFR Inhibitors: Clinical Trial Data
FGFR inhibitors have shown significant promise in clinical trials, particularly in patients with specific FGFR alterations.
| Inhibitor | Cancer Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Erdafitinib (B607360) | Urothelial Carcinoma (FGFR3 mutation or FGFR2/3 fusion) | Previously treated | 40%[4][9] | 5.5 months[4][9] | 13.8 months[4][9] |
| Erdafitinib | Advanced/Metastatic Urothelial Carcinoma (FGFR alterations) | vs. Chemotherapy | 46% vs. 12%[3] | 5.6 months vs. 2.7 months[3] | 12.1 months vs. 7.8 months[3] |
| Pemigatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Previously treated | 36% | 6.9 months | 21.1 months |
| Futibatinib | Intrahepatic Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Previously treated | 41.7%[1] | Not Reported | Not Reported |
| Infigratinib | Urothelial Carcinoma (FGFR3-altered) | Previously treated | 25%[4][9] | 3.7 months[4][9] | Not Reported |
FGFR Inhibitors vs. Standard Chemotherapy
Direct comparisons have demonstrated the superiority of targeted FGFR inhibition over standard chemotherapy in selected patient populations. For instance, in refractory cholangiocarcinoma, where chemotherapy offers a median PFS of only 2-3 months and single-digit response rates, FGFR inhibitors have achieved response rates of 25-35%.[5] In advanced urothelial cancer with FGFR alterations, erdafitinib significantly improved overall survival compared to chemotherapy (12.1 vs. 7.8 months).[3]
PHIP-Targeted Therapies: Preclinical Validation
The development of PHIP inhibitors is in an earlier stage, with validation primarily from preclinical studies. There are currently no approved PHIP-targeted therapies, and clinical trial data is not yet available.
| Experimental Model | Key Findings |
| Melanoma, Breast, and Lung Cancer Cell Lines | Suppression of PHIP expression significantly inhibited tumor cell proliferation and invasion.[4][6] This was associated with decreased levels of phosphorylated AKT, cyclin D1, and talin1.[4][6] |
| In Vivo Mouse Models (Melanoma) | Silencing of PHIP in melanoma cells led to a prolonged survival of mice in a model of distant metastasis. |
| In Vivo Mouse Models (Breast and Lung Cancer) | Targeting PHIP in human breast and lung cancer cells resulted in significant suppression of tumor progression in mice.[4] |
Initial fragment-based screening has identified compounds that bind to the PHIP bromodomain with measurable IC50 values, paving the way for the development of more potent and selective inhibitors.[8][10]
Signaling Pathways and Experimental Workflows
Visualizing the Signaling Pathways
The following diagrams illustrate the core signaling pathways associated with FGFR and PHIP.
Caption: The FGFR signaling cascade activates multiple downstream pathways, including RAS-MAPK, PI3K-AKT, and PLCγ.[11][12][13]
Caption: PHIP interacts with the PI3K/AKT signaling pathway and its bromodomain binds to acetylated histones.[6][14][15][16][17][18]
General Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating a therapeutic target.
Caption: A generalized workflow for the validation and development of a new therapeutic target.
Key Experimental Protocols
FGFR Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[19][20][21]
Objective: To measure the kinase activity of FGFR and assess the inhibitory potential of test compounds.
Materials:
-
Recombinant FGFR enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[19]
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of FGFR enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
PHIP Bromodomain Binding Assay (AlphaScreen)
This protocol is based on established methods for assessing bromodomain-ligand interactions.[22][23]
Objective: To measure the binding of the PHIP bromodomain to an acetylated peptide and screen for inhibitory compounds.
Materials:
-
6xHis-tagged recombinant PHIP bromodomain protein
-
Biotinylated histone peptide with acetylated lysine (B10760008) (e.g., H4K16ac)
-
AlphaScreen Nickel Chelate Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
384-well ProxiPlate
-
AlphaScreen-capable plate reader
Procedure:
-
Component Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Binding Reaction: In a 384-well plate, add the following in order:
-
4 µl of test compound or DMSO control.
-
4 µl of His-tagged PHIP bromodomain protein.
-
4 µl of biotinylated acetylated histone peptide.
-
-
Incubation: Cover the plate and incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
Bead Addition: In subdued light, prepare a mixture of Donor and Acceptor beads in assay buffer. Add 8 µl of this bead suspension to each well.
-
Final Incubation: Cover the plate to protect it from light and incubate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader. Excitation at 680 nm will result in emission at 520-620 nm if the beads are in close proximity (i.e., binding has occurred).
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[22]
Conclusion and Future Perspectives
Both FGFR and PHIP represent promising therapeutic targets in oncology, albeit at different stages of clinical development. The validation of FGFR is well-established, with several approved inhibitors demonstrating significant clinical benefit in biomarker-selected patient populations. The focus for FGFR-targeted therapies is now on overcoming resistance, optimizing combination strategies, and expanding their application to other cancer types.
PHIP is an emerging target with strong preclinical validation, particularly for cancers that currently lack effective targeted therapies. The key challenge for the field is the development of potent and selective bromodomain inhibitors that can be translated into clinical candidates. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of these and other novel therapeutic targets.
References
- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. oncodaily.com [oncodaily.com]
- 3. ASCO: Targeted therapy achieves responses across multiple cancer types with FGFR alterations | MD Anderson Cancer Center [mdanderson.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. PHIP as a therapeutic target for driver-negative subtypes of melanoma, breast, and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2), an atypical bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. thesgc.org [thesgc.org]
- 23. ora.ox.ac.uk [ora.ox.ac.uk]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of ASK1 Inhibitors
An objective comparison of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, focusing on their performance against similar compounds. This guide provides a data-driven overview for researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "FPIP" did not yield a specific, identifiable compound within the context of kinase inhibition or drug development. Based on the provided search results and the nature of the request, this guide focuses on a prominent class of therapeutic agents: ASK1 inhibitors. Selonsertib (B560150), an extensively studied ASK1 inhibitor, will be used as a primary example for comparative analysis against other compounds targeting the same pathway.
Introduction to ASK1 Inhibition
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Under cellular stress, such as oxidative or endoplasmic reticulum stress, ASK1 becomes activated and triggers downstream signaling through p38 MAPK and c-Jun N-terminal kinases (JNK).[1] This cascade plays a crucial role in regulating inflammation, apoptosis, and fibrosis.[2][3] Consequently, inhibiting ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including non-alcoholic steatohepatitis (NASH), diabetic kidney disease, and cardiovascular diseases.[1][4]
Comparative Analysis of ASK1 Inhibitors
The development of ASK1 inhibitors has led to several promising compounds. This section provides a comparative overview of their performance based on available preclinical and clinical data.
Quantitative Data Summary
The following table summarizes key quantitative data for prominent ASK1 inhibitors. This data is essential for comparing their potency, selectivity, and potential for therapeutic application.
| Compound | Target | IC50 (nM) | Selectivity | Key Findings in Preclinical/Clinical Studies |
| Selonsertib (GS-4997) | ASK1 | 41 | Highly selective against a panel of other kinases. | Has been evaluated in several clinical trials for NASH and other fibrotic diseases.[4][5] While it did not meet primary endpoints in some Phase 3 trials for NASH, it has provided valuable insights into the role of ASK1 in these conditions.[5] |
| GSK2586881 | ASK1 | 1.8 | Potent and selective inhibitor of ASK1. | Demonstrated efficacy in preclinical models of kidney disease. |
| MSC2032964A | ASK1 | 2.5 | Orally available and selective ASK1 inhibitor. | Showed protective effects in a model of paracetamol-induced liver injury.[3] |
| NQDI-1 | ASK1 | 70 | Dual inhibitor of ASK1 and JNK. | Has been used as a tool compound to study the effects of combined ASK1 and JNK inhibition. |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and should be interpreted in the context of the original studies.
Experimental Protocols
Understanding the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments commonly used in the evaluation of ASK1 inhibitors.
In Vitro Kinase Assay (for IC50 determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase (ASK1) by 50%.
Methodology:
-
Reagents: Recombinant human ASK1 enzyme, substrate (e.g., MKK6), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The ASK1 enzyme is incubated with the test inhibitor at varying concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays (Target Engagement and Downstream Signaling)
Objective: To assess the ability of an inhibitor to engage its target (ASK1) within a cellular context and inhibit downstream signaling.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.
-
Treatment: Cells are pre-treated with the ASK1 inhibitor at various concentrations for a specified period.
-
Stimulation: Cells are then stimulated with an agent known to activate the ASK1 pathway (e.g., hydrogen peroxide for oxidative stress).
-
Lysis and Western Blotting:
-
Cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ASK1 (p-ASK1), phosphorylated p38 (p-p38), and phosphorylated JNK (p-JNK), as well as total protein levels for normalization.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. A decrease in the levels of p-ASK1, p-p38, and p-JNK in the presence of the inhibitor indicates target engagement and pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the ASK1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The ASK1 signaling pathway is activated by cellular stress, leading to downstream effects.
Caption: A typical experimental workflow for the development of a kinase inhibitor.
Conclusion
The inhibition of ASK1 represents a compelling therapeutic strategy for a variety of diseases characterized by inflammation, apoptosis, and fibrosis. While clinical development has faced challenges, the insights gained from compounds like selonsertib continue to fuel the search for new and improved ASK1 inhibitors. The comparative data and experimental protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this dynamic field. Future efforts will likely focus on developing inhibitors with improved pharmacokinetic properties, greater selectivity, and the ability to fine-tune ASK1 activity rather than causing complete inhibition, potentially offering a more nuanced and effective therapeutic approach.[1][5]
References
- 1. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FIP-fve and Inhibitors of the MAP2K3/p38α Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungal immunomodulatory protein FIP-fve with known inhibitors of the MAP2K3/p38α signaling pathway, losmapimod (B1675150) and gossypetin (B1671993). The content is based on experimental data to objectively evaluate their mechanisms and performance.
Introduction
FIP-fve is a fungal immunomodulatory protein isolated from the edible mushroom Flammulina velutipes. It has been shown to possess various biological activities, including the stimulation of T-cell proliferation and cytokine production.[1][2][3][4] Recent studies have elucidated that FIP-fve exerts its immunomodulatory effects by activating the MAP2K3/p38α mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This guide compares the mechanism and effects of FIP-fve as a pathway activator to that of losmapimod and gossypetin, which are inhibitors of p38α and MAP2K3, respectively.
Mechanism of Action: FIP-fve vs. Pathway Inhibitors
FIP-fve functions as an activator of the MAP2K3/p38α signaling cascade. Upon introduction to Jurkat E6-1 T-cells, FIP-fve upregulates the expression of key proteins in this pathway, including MAP2K3 and p38α (MAPK14).[1] This activation leads to downstream events culminating in enhanced cell proliferation and increased secretion of interleukin-2 (B1167480) (IL-2), a critical cytokine in T-cell activation and proliferation.[1][2]
In contrast, losmapimod and gossypetin act as inhibitors of this pathway.
-
Losmapimod is a selective and potent inhibitor of p38α and p38β MAPK.[5][6][7] It functions by binding to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets.[8]
-
Gossypetin , a naturally occurring flavonoid, has been identified as a potent inhibitor of MAP Kinase Kinase 3 (MKK3), also known as MAP2K3, and MKK6.[9][10] By inhibiting MAP2K3, gossypetin blocks the upstream activation of p38 MAPK.
The opposing actions of FIP-fve and these inhibitors on the MAP2K3/p38α pathway make them valuable tools for studying T-cell immunology and for potential therapeutic interventions.
Data Presentation
The following tables summarize the quantitative data on the effects of FIP-fve, losmapimod, and gossypetin on Jurkat E6-1 cells.
Table 1: Effect of FIP-fve on IL-2 Release in Jurkat E6-1 Cells [1]
| FIP-fve Concentration (µg/mL) | IL-2 Release (pg/mL) |
| 0 (Control) | Not specified |
| 25 | 35.32 |
| 50 | 106.88 |
| 100 | 321.59 |
| 200 | 766.02 |
Table 2: Effect of FIP-fve on Jurkat E6-1 Cell Proliferation [2]
| Treatment | Duration | Cell Viability |
| Control | 12h / 24h | Baseline |
| FIP-fve (100 µg/mL) | 12h / 24h | Significantly increased |
| PHA (5 µg/mL) - Positive Control | 12h / 24h | Significantly increased |
Table 3: Inhibitory Activity of Losmapimod and Gossypetin
| Inhibitor | Target | Potency | Effect on FIP-fve-induced activity |
| Losmapimod | p38α, p38β | pKi = 8.1 (p38α), 7.6 (p38β)[5][6] | Attenuated FIP-fve-stimulated cell proliferation and IL-2 release.[1][2] |
| Gossypetin | MAP2K3 (MKK3), MKK6 | Potent inhibitor[9][10] | Attenuated FIP-fve-stimulated cell proliferation and IL-2 release.[1][2] |
Mandatory Visualization
The following diagrams illustrate the signaling pathway and experimental workflows.
Caption: FIP-fve signaling pathway and points of inhibition.
Caption: Experimental workflow for cell-based assays.
Experimental Protocols
Cell Proliferation Assay[1][2]
-
Cell Seeding: Jurkat E6-1 cells are seeded into 96-well microtiter plates at a density of 1.0 × 10⁴ cells per well and incubated overnight.
-
Treatment: The culture medium is replaced with fresh medium containing either vehicle (PBS), FIP-fve at various concentrations (e.g., 25, 50, 100, 200 µg/mL), or a positive control such as Phytohemagglutinin (PHA). For inhibitor studies, cells are co-treated with FIP-fve and losmapimod or gossypetin.
-
Incubation: Cells are incubated for a specified period (e.g., 12 or 24 hours).
-
CCK-8 Assay: After incubation, the treatment medium is removed, and 100 µL of Cell Counting Kit-8 (CCK-8) solution (10% in culture medium) is added to each well.
-
Final Incubation and Measurement: The plates are incubated for approximately 1 hour, and the absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated relative to the control group.
IL-2 Release Assay[1][2]
-
Cell Seeding: Jurkat E6-1 cells are seeded in 96-well microtiter plates at a density of 1.0 × 10⁴ cells per well and incubated overnight.
-
Treatment: Cells are treated with vehicle (PBS), FIP-fve at various concentrations, or a positive control (PHA) for 6 hours. For inhibitor studies, cells are co-treated with FIP-fve and losmapimod or gossypetin.
-
Supernatant Collection: After the incubation period, the supernatant from each well is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Measurement: The absorbance is measured at 450 nm with a microplate reader. The IL-2 concentration is determined from a standard curve.
Proteomics Analysis[1][2]
-
Cell Lysis and Protein Extraction: Jurkat E6-1 cells treated with FIP-fve or vehicle are harvested and lysed. Proteins are extracted and quantified.
-
Digestion: Proteins are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using software such as Proteome Discoverer. Proteins are identified and quantified by searching against a relevant protein database. Differential expression analysis is performed to identify proteins that are up- or down-regulated upon FIP-fve treatment.
Conclusion
FIP-fve is a potent activator of the MAP2K3/p38α signaling pathway in T-cells, leading to increased cell proliferation and IL-2 secretion. Its mechanism is directly antagonized by inhibitors such as losmapimod and gossypetin, which target p38α and MAP2K3, respectively. This comparative analysis provides a framework for understanding the interplay of these molecules in regulating T-cell function and offers insights for the development of novel immunomodulatory therapies. The provided experimental protocols can serve as a foundation for further research in this area.
References
- 1. Frontiers | FIP-fve Stimulates Cell Proliferation and Enhances IL-2 Release by Activating MAP2K3/p38α (MAPK14) Signaling Pathway in Jurkat E6-1 Cells [frontiersin.org]
- 2. FIP-fve Stimulates Cell Proliferation and Enhances IL-2 Release by Activating MAP2K3/p38α (MAPK14) Signaling Pathway in Jurkat E6-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new fungal immunomodulatory protein, FIP-fve isolated from the edible mushroom, Flammulina velutipes and its complete amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Losmapimod - Wikipedia [en.wikipedia.org]
- 8. p38-MAPK inhibitor Losmapimod, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Potent and Selective FTO Inhibitors: Featuring 18097
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, including cancer, obesity, and neurological disorders. As the first identified N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in gene expression regulation by reversing m6A modifications on mRNA. The development of potent and selective FTO inhibitors is a key focus in academia and the pharmaceutical industry. This guide provides a comparative analysis of a novel and potent FTO inhibitor, 18097 , alongside two other well-characterized inhibitors: the natural product Rhein and the rationally designed inhibitor FB23-2 .
Performance Comparison of FTO Inhibitors
The following table summarizes the in vitro potency and selectivity of 18097, Rhein, and FB23-2 against the FTO demethylase. The data highlights the superior potency and selectivity of 18097.
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5/FTO) |
| 18097 | 0.64[1][2] | 179[1][2] | ~280-fold[1][2] |
| Rhein | ~3.2-12.7[3][4] | Not highly selective[4][5] | Low[4][5] |
| FB23-2 | 2.6[6][7] | No inhibition observed[3] | High[3] |
FTO Signaling Pathway and Inhibition
FTO-mediated demethylation of m6A on target mRNAs, such as the oncogene MYC, leads to increased mRNA stability and protein expression. This upregulation of oncogenic proteins can drive cell proliferation and inhibit apoptosis, contributing to tumorigenesis. FTO inhibitors block this process, leading to an accumulation of m6A on target transcripts, subsequent mRNA degradation, and reduced cancer cell survival.
Caption: FTO removes m6A from oncogenic mRNAs, promoting their stability and translation.
Experimental Workflow for FTO Inhibitor Screening
The identification and characterization of FTO inhibitors typically involve a series of in vitro and cell-based assays. A general workflow for screening potential FTO inhibitors is depicted below.
References
- 1. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 7. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Review of Pirfenidone Efficacy and Safety in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of pirfenidone (B1678446) for the treatment of idiopathic pulmonary fibrosis (IPF), with objective analysis against alternative therapies, supported by experimental data from clinical trials.
Efficacy of Pirfenidone
Pirfenidone has demonstrated a significant effect in slowing the progression of idiopathic pulmonary fibrosis (IPF) by reducing the decline in lung function. A key measure of efficacy in IPF clinical trials is the change in Forced Vital Capacity (FVC), which is the maximum amount of air a person can forcibly exhale from their lungs after taking the deepest breath possible.
In pooled data from the ASCEND and CAPACITY clinical trials, pirfenidone showed a significant reduction in the mean annual rate of FVC decline compared to placebo in patients with both advanced and non-advanced IPF.[1] Specifically, the annual rate of FVC decline was significantly lower for pirfenidone versus placebo in both advanced (p = 0.0035) and non-advanced IPF (p = 0.0001).[1] Furthermore, a retrospective study in a real-world setting showed that 76.7% of IPF patients treated with pirfenidone remained stable, with stability defined as a decline in FVC of less than 10% over the treatment course.[2]
Comparison with Nintedanib (B1663095)
Nintedanib is another approved treatment for IPF. A network meta-analysis comparing pirfenidone and nintedanib indicated that both treatments are more effective than placebo in slowing the decline of FVC.[3][4] The analysis suggested that nintedanib may be statistically significantly better than pirfenidone in slowing FVC decline.[3][4] However, it's important to note that this was an indirect comparison. On other patient-important outcomes, the results were mixed. Pirfenidone was shown to be significantly better than placebo for mortality and respiratory mortality, while nintedanib was significantly better than placebo for reducing acute exacerbations.[3] Indirect comparisons of mortality outcomes between the two drugs were not statistically significant.[3][4]
Emerging Therapies
Newer treatments for IPF and other progressive pulmonary fibroses are emerging. Nerandomilast, an investigational oral medication, has shown promising results in the FIBRONEER-IPF™ and FIBRONEER-ILD™ clinical trials by slowing the decline in lung function over a year compared to placebo.[5][6][7] This could represent the first new treatment for IPF in over a decade and may offer an alternative for patients who do not tolerate existing therapies well.[5] Another investigational drug, deupirfenidone, demonstrated the potential to stabilize lung function decline in a phase 2b trial.[6]
Table 1: Comparison of Efficacy Outcomes for IPF Treatments
| Treatment | Primary Efficacy Endpoint | Key Finding | Citation |
| Pirfenidone | Change in Forced Vital Capacity (FVC) | Significantly slowed the rate of FVC decline compared to placebo. | [1] |
| Nintedanib | Change in Forced Vital Capacity (FVC) | Significantly slowed the rate of FVC decline compared to placebo. Indirect comparison suggests it may be superior to pirfenidone in slowing FVC decline. | [3][4] |
| Nerandomilast | Change in Forced Vital Capacity (FVC) | Significantly reduced the decline in lung function compared to placebo in Phase 3 trials. | [5][6][7] |
| Deupirfenidone | Change in Forced Vital Capacity (FVC) | Demonstrated potential to stabilize lung function decline in a Phase 2b trial. | [6] |
Safety and Tolerability of Pirfenidone
The safety profile of pirfenidone is well-characterized. In a retrospective study, 55.0% of patients experienced at least one side effect.[2] The most common adverse events reported were dyspepsia (36.4%), nausea (27.3%), and rash/photosensitivity (24.2%).[2] Dose adjustments were required in 26.7% of patients due to side effects.[2] Importantly, the safety profile of pirfenidone in patients with advanced IPF was generally consistent with that observed in patients with non-advanced IPF, with no new safety signals identified.[1]
Table 2: Common Adverse Events Associated with Pirfenidone
| Adverse Event | Frequency in a Real-World Cohort | Citation |
| Dyspepsia | 36.4% | [2] |
| Nausea | 27.3% | [2] |
| Rash/Photosensitivity | 24.2% | [2] |
Experimental Protocols
The efficacy and safety of pirfenidone have been established through rigorous clinical trials. The following is a generalized protocol based on the design of pivotal Phase 3 trials like ASCEND and CAPACITY.
Objective: To evaluate the efficacy and safety of pirfenidone compared with placebo in patients with Idiopathic Pulmonary Fibrosis.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Inclusion Criteria:
-
Diagnosis of idiopathic pulmonary fibrosis.
-
Age between 40 and 80 years.
-
Forced Vital Capacity (FVC) ≥ 50% of predicted value.
-
Diffusing capacity for carbon monoxide (DLco) ≥ 35% of predicted value.
Treatment:
-
Patients are randomized to receive either pirfenidone (e.g., 2403 mg/day) or a matching placebo.
-
Treatment is administered for a predefined period, typically 52 to 72 weeks.
Endpoints:
-
Primary Endpoint: The absolute change in percent predicted FVC from baseline to the end of the study.
-
Secondary Endpoints: Progression-free survival, change in six-minute walk distance (6MWD), and all-cause mortality.
-
Safety Endpoints: Incidence and severity of adverse events, clinical laboratory evaluations.
Assessments:
-
Pulmonary function tests (including FVC) are performed at baseline and at regular intervals throughout the study.
-
Safety is monitored through the collection of adverse event data, physical examinations, vital signs, and laboratory tests.
A Data Monitoring Committee (DMC) periodically reviews safety and efficacy data to ensure patient safety.[8]
Signaling Pathways in Idiopathic Pulmonary Fibrosis and Mechanism of Action of Pirfenidone
Idiopathic pulmonary fibrosis is a complex disease characterized by the progressive scarring of lung tissue. Several signaling pathways are implicated in its pathogenesis, including the Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) pathways, which are key drivers of fibrosis.
Pirfenidone is an orally available small molecule that exhibits both anti-fibrotic and anti-inflammatory properties. While its exact mechanism of action is not fully understood, it is known to down-regulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting these pathways, pirfenidone reduces fibroblast proliferation and collagen synthesis, thereby slowing the progression of fibrosis.
Caption: Key signaling pathways in IPF pathogenesis and the inhibitory effect of Pirfenidone.
Caption: Generalized workflow of a randomized controlled trial for Pirfenidone in IPF.
References
- 1. Efficacy and Safety of Pirfenidone in Advanced Versus Non-Advanced Idiopathic Pulmonary Fibrosis: Post-Hoc Analysis of Six Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effectiveness, Safety, and Tolerability of Pirfenidone in Idiopathic Pulmonary Fibrosis: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing new treatments for idiopathic pulmonary fibrosis – a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Results of landmark clinical trial offer new hope for people living with pulmonary fibrosis â Action for Pulmonary Fibrosis [actionpf.org]
- 6. June 2025 clinical trial highlights | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. FIBRONEERâ¢-ILD: Clinical trial results update and what this means for people living with PPF â Action for Pulmonary Fibrosis [actionpf.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Potent and Selective FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target for a range of diseases, including cancer, obesity, and neurological disorders.[1] As an RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. The development of potent and selective FTO inhibitors is a key area of research for modulating the activity of this enzyme and exploring its therapeutic potential.
This guide provides a comparative overview of prominent FTO inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Disclaimer: Information regarding a specific inhibitor denoted as "FPIP" was not publicly available at the time of this guide's compilation. The following comparisons are based on established and well-documented FTO inhibitors.
Performance Comparison of FTO Inhibitors
The efficacy of FTO inhibitors is primarily evaluated based on their inhibitory concentration (IC50) and their selectivity against other homologous enzymes, such as ALKBH5. The following table summarizes the quantitative data for several well-characterized FTO inhibitors.
| Inhibitor | Target | IC50 | Cell-Based Activity | Notes |
| FB23-2 | FTO | 2.6 µM[2][3][4][5][6] | Suppresses proliferation of acute myeloid leukemia (AML) cells.[2] | A potent and selective inhibitor that has shown anti-leukemia activity in vitro and in vivo.[2][3] |
| Meclofenamic Acid (MA) | FTO | ~20 µM (in vitro) | Increases cellular m6A levels.[7][8] | A non-steroidal anti-inflammatory drug (NSAID) repurposed as an FTO inhibitor.[7][8][9] It exhibits high selectivity for FTO over ALKBH5.[7][8] |
| Rhein | FTO | ~200 µM (in vitro) | First identified cell-active FTO inhibitor.[10][11] | A natural product that acts as a competitive inhibitor.[11] |
| CS1 (Bisantrene) | FTO | Low nanomolar range | Potent anti-tumor effects in AML and solid tumors.[12] | An anthracene (B1667546) derivative with potent anti-cancer activity.[13] |
| CS2 (Brequinar) | FTO | Low nanomolar range | Potent anti-tumor effects in AML and solid tumors.[12] | A potent FTO inhibitor with demonstrated anti-cancer effects.[12] |
Signaling Pathway of FTO and Inhibition
FTO-mediated demethylation of m6A on target mRNAs can influence their stability and translation, thereby affecting various downstream signaling pathways. Inhibition of FTO leads to an accumulation of m6A, which can alter gene expression and impact cellular processes.
Caption: FTO signaling pathway and mechanism of inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize FTO inhibitors.
FTO Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FTO's demethylase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human FTO protein, a specific substrate (e.g., an m6A-containing single-stranded DNA or RNA oligonucleotide), and a buffer system with necessary cofactors (e.g., Fe(II), α-ketoglutarate, and ascorbate).
-
Inhibitor Addition: The test inhibitor (e.g., this compound, FB23-2) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the demethylation reaction to occur.
-
Quenching: The reaction is stopped, often by heat inactivation or the addition of a quenching agent.
-
Detection and Analysis: The extent of demethylation is quantified. This can be achieved through various methods, such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the methylated and demethylated products.
-
Mass Spectrometry (MS): For precise mass-based detection of the reaction products.
-
Fluorescence-based assays: Using a fluorescently labeled substrate where the fluorescence properties change upon demethylation.
-
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular m6A Quantification Assay
Objective: To assess the effect of an FTO inhibitor on the overall m6A levels in cellular RNA.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line known to have high FTO expression) is cultured and treated with the FTO inhibitor at various concentrations for a specific period.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using standard RNA isolation protocols.
-
mRNA Purification: Messenger RNA (mRNA) is typically purified from the total RNA population.
-
RNA Digestion: The purified mRNA is digested into single nucleosides.
-
LC-MS/MS Analysis: The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine (B11128) and N6-methyladenosine.
-
Data Analysis: The ratio of m6A to adenosine is calculated for each sample. An increase in this ratio in inhibitor-treated cells compared to control cells indicates successful inhibition of FTO in a cellular context.
Experimental Workflow for FTO Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of novel FTO inhibitors.
Caption: A typical workflow for FTO inhibitor discovery and evaluation.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FB23-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 6. FB23-2 - Biochemicals - CAT N°: 36606 [bertin-bioreagent.com]
- 7. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 8. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
FPIP: A Comparative Guide to a Novel Fragment-Based Pharmacophore Identification Platform
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional High-Throughput Screening (HTS).[1][2][3] By screening libraries of small, low-molecular-weight compounds, or "fragments," FBDD offers a more efficient exploration of chemical space and a higher probability of identifying high-quality lead compounds.[2][4] This guide provides a comparative analysis of the hypothetical Fragment-Based Pharmacophore Identification Platform (FPIP), benchmarking its performance and methodologies against established industry standards and alternative platforms.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of computational and experimental drug discovery tools.
Performance Benchmarking: this compound vs. Industry Alternatives
The success of any drug discovery platform is ultimately measured by its ability to identify novel, potent, and selective drug candidates. The following table summarizes the key performance indicators of this compound in comparison to other leading computational and experimental platforms.
| Feature | This compound (Fragment-Based Pharmacophore Identification Platform) | Schrödinger Suite (Maestro, Phase, etc.) | OpenEye Scientific (ORION, ROCS) | AI-Driven Platforms (e.g., Exscientia, Insilico Medicine) | Traditional HTS |
| Primary Approach | Integrated fragment-based screening with 3D pharmacophore modeling and AI-driven hypothesis generation. | Physics-based simulations, molecular docking, and pharmacophore modeling.[5] | Shape-based and electrostatic similarity searching, molecular docking. | Generative AI for molecular design, target identification, and clinical trial outcome prediction.[6] | Screening of large libraries of drug-like molecules against a biological target.[1] |
| Typical Hit Rate | High (Target-dependent, can be ~1-10%).[7] | Variable, dependent on the quality of the target structure and library. | Variable, dependent on the query molecule and database size. | High, with a focus on generating novel and potent molecules.[6] | Low (Typically <1%). |
| Ligand Efficiency (LE) | Excellent, a key metric in FBDD.[7] | Good, with tools to analyze and optimize LE. | Good, with a focus on shape and electrostatic complementarity. | High, with AI algorithms designed to optimize for potency and drug-like properties. | Variable, often lower than FBDD hits. |
| Novelty of Scaffolds | High, due to the exploration of diverse fragment chemical space. | Moderate to High, depending on the screening library and design strategy. | Moderate to High, can identify novel scaffolds with similar shape and electrostatics. | Very High, generative models can create entirely new chemical entities.[6] | Low to Moderate, often identifies known chemotypes. |
| Experimental Validation | Tightly integrated with biophysical techniques like SPR, NMR, and X-ray crystallography. | Supports and is validated by a wide range of experimental techniques. | Relies on subsequent experimental validation of virtual hits. | Integrates with and is validated by automated experimental workflows.[6] | The primary method of hit identification. |
Experimental Protocols
The validation of computational predictions is a critical step in the drug discovery pipeline. This compound integrates seamlessly with various biophysical techniques to confirm fragment binding and characterize protein-ligand interactions. Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Fragment Screening
Objective: To identify and characterize the binding of fragments to a target protein in a label-free, real-time manner.
Methodology:
-
Immobilization of the Target Protein: The target protein is covalently immobilized on the surface of a sensor chip.
-
Fragment Library Screening: A library of fragments is injected over the sensor surface at a constant flow rate.
-
Detection of Binding: The binding of fragments to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Data Analysis: The binding response is measured for each fragment. Hits are identified as fragments that produce a significant and reproducible response.
-
Affinity and Kinetics Characterization: For confirmed hits, a dose-response analysis is performed by injecting the fragment at various concentrations to determine the equilibrium dissociation constant (KD), as well as association (ka) and dissociation (kd) rates.
¹⁹F NMR Spectroscopy for Fragment Screening
Objective: To detect the binding of fluorine-containing fragments to a target protein by observing changes in the ¹⁹F NMR signal. This method is highly sensitive and provides a low background signal.[7]
Methodology:
-
Sample Preparation:
-
NMR Data Acquisition: Acquire one-dimensional (1D) ¹⁹F NMR spectra for both the reference and protein-containing samples.[7]
-
Data Analysis:
-
Compare the spectra of the protein-containing sample to the reference sample.
-
Identify "hits" based on a significant reduction in signal intensity, line broadening, or a chemical shift perturbation in the protein-containing sample.[7]
-
-
Hit Deconvolution: Test each fragment from the hit-containing cocktail individually to identify the specific binder.[7]
Visualizing the this compound Workflow and Biological Pathways
Diagrams are essential for visualizing complex processes in drug discovery. The following diagrams, created using the DOT language, illustrate the this compound workflow and a representative signaling pathway targeted in drug discovery.
Conclusion
The Fragment-Based Pharmacophore Identification Platform (this compound) represents a modern, integrated approach to drug discovery. By combining the strengths of fragment-based screening with the predictive power of pharmacophore modeling and virtual screening, this compound offers the potential to accelerate the identification of high-quality lead compounds. Its seamless integration with established experimental validation techniques ensures a robust and efficient drug discovery workflow. As the pharmaceutical industry continues to embrace innovative technologies, platforms like this compound are poised to play a crucial role in the development of next-generation therapeutics.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Top 10 AI Drug Discovery Platforms in 2025: Features, Pros, Cons & Comparison - DevOpsSchool.com [devopsschool.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Guide to Proper Chemical Disposal at First Philippine Industrial Park (FPIP)
For researchers, scientists, and drug development professionals operating within the First Philippine Industrial Park (FPIP), adherence to proper chemical disposal procedures is a critical component of laboratory safety and environmental responsibility. All waste management activities are governed by Philippine environmental laws, primarily Republic Act (RA) 6969, also known as the "Toxic Substances and Hazardous and Nuclear Wastes Control Act of 1990," and are enforced by the Department of Environment and Natural Resources (DENR).[1][2][3][4][5][6] This guide provides essential safety and logistical information for the proper disposal of chemical wastes generated within this compound.
Core Requirements for Chemical Waste Management
The foundational principle of chemical waste management is to ensure that hazardous materials are handled in a way that minimizes risk to human health and the environment.[3] This involves a systematic approach from the point of generation to final disposal.
Step-by-Step Chemical Disposal Protocol
Step 1: Waste Identification and Classification
The initial and most crucial step is the correct identification and classification of chemical waste. Waste generators are responsible for determining if their waste is hazardous. According to DENR Administrative Order (DAO) 2013-22, hazardous wastes are classified based on their characteristics.[7][8][9]
-
Hazardous Waste Characteristics:
-
Toxic: Harmful or fatal if ingested or absorbed.
-
Corrosive: Can cause severe damage to living tissue or corrode metal.
-
Ignitable: Can create fire under certain conditions.
-
Reactivity: Unstable under normal conditions and can cause explosions or toxic fumes.
-
The Safety Data Sheet (SDS) for each chemical is the primary reference for identifying its hazards.
Step 2: Waste Segregation and Containerization
Proper segregation is mandatory to prevent dangerous chemical reactions.
-
Segregation: Never mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents from organic solvents.
-
Containers: Use appropriate, durable, and leak-proof containers. The type of container depends on the chemical properties of the waste (e.g., polyethylene (B3416737) drums for acids and bases, metal drums for flammable solvents).[10]
Step 3: Labeling and Storage
All waste containers must be correctly labeled and stored in a designated area.
-
Labeling: Labels must be clearly visible and include the following information:
-
The words "HAZARDOUS WASTE"
-
The specific name of the waste
-
The waste classification (e.g., ignitable, corrosive)
-
The date of generation
-
-
Storage: Hazardous waste must be stored in a secure, enclosed, and well-ventilated area with leak-proof floors.[10] The storage facility should be accessible for inspections and emergencies.
Step 4: Transport and Disposal
The transport, treatment, and disposal of hazardous waste must be conducted by DENR-accredited service providers.
-
Waste Transporters: Only DENR-accredited transporters are authorized to collect and transport hazardous waste from the generator's facility.
-
Treatment, Storage, and Disposal (TSD) Facilities: The transported waste must be taken to a DENR-accredited TSD facility for final treatment and disposal.
-
Manifest System: A hazardous waste manifest must accompany every shipment of hazardous waste. This is a multi-part form that tracks the waste from the generator to the transporter and finally to the TSD facility, ensuring a "cradle-to-grave" management system.[9]
Data Presentation: Hazardous Waste Classification and Management
| Waste Class | Characteristics | Recommended Container | Disposal Pathway |
| Toxic | Harmful to health | Sealed, chemically resistant drums | Treatment at a DENR-accredited TSD facility |
| Corrosive | Acidic or basic | Polyethylene drums or other corrosion-resistant containers[10] | Neutralization and treatment at a TSD facility |
| Ignitable | Flammable | Metal drums, stored away from ignition sources | Fuel blending or incineration at a TSD facility |
| Reactive | Unstable, may explode | Specialized containers, segregated from other wastes | Specialized treatment at a TSD facility |
Experimental Protocols: Responding to a Chemical Spill
A chemical spill is a potential emergency that requires a swift and organized response.
-
Evacuate and Alert: Immediately evacuate the affected area and notify the designated safety officer or emergency response team.
-
Assess the Spill: From a safe distance, identify the spilled material and the extent of the spill. Refer to the chemical's SDS for specific hazards and handling precautions.
-
Contain the Spill: Use appropriate spill containment materials, such as absorbent pads or booms, to prevent the spill from spreading.
-
Cleanup: Personnel involved in the cleanup must wear appropriate Personal Protective Equipment (PPE). Use a spill kit with materials designed for the specific type of chemical.
-
Decontaminate: Clean and decontaminate the spill area and any tools used.
-
Dispose of Waste: All contaminated materials, including used absorbents and PPE, must be collected, labeled, and disposed of as hazardous waste.
-
Report: Document the incident and report it to the relevant authorities as per company and regulatory requirements.
Mandatory Visualizations
Chemical Waste Management Workflow
Caption: A step-by-step workflow for the proper management of chemical waste.
Logical Relationships in Spill Response
Caption: A decision-making diagram for responding to a chemical spill.
References
- 1. importlicensing.wto.org [importlicensing.wto.org]
- 2. pntr.gov.ph [pntr.gov.ph]
- 3. AN ACT TO CONTROL TOXIC SUBSTANCES AND HAZARDOUS AND NUCLEAR WASTES - Republic Act No. 6969 [digest.ph]
- 4. legacy.doe.gov.ph [legacy.doe.gov.ph]
- 5. env.go.jp [env.go.jp]
- 6. Implementation of Toxic Substances and Hazardous Waste Management – SDGs – Philippines [sdg.depdev.gov.ph]
- 7. DENR ADMINISTRATIVE ORDER NO. 2013-22 - REVISED PROCEDURES AND STANDARDS FOR THE MANAGEMENT OF HAZARDOUS WASTES (REVISING DAO 2004-36) - Supreme Court E-Library [elibrary.judiciary.gov.ph]
- 8. jur.ph [jur.ph]
- 9. legaldex.com [legaldex.com]
- 10. scribd.com [scribd.com]
Essential Safety Protocols for Handling Novel Research Chemicals: A Focus on FPIP (Fluopipamine)
Immediate Safety and Logistical Information for Researchers
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. Based on the handling of novel chemical compounds, a multi-layered approach to PPE is recommended.
Table 1: Recommended Personal Protective Equipment for Handling FPIP
| PPE Category | Minimum Requirement | Enhanced Protection (Based on Risk Assessment) |
| Hand Protection | Inner and outer chemical-resistant gloves (e.g., Nitrile) | Specialty gloves if specific solvent compatibility is a concern. |
| Body Protection | Lab coat | Chemical-resistant apron or a one-piece disposable coverall.[1] |
| Eye and Face Protection | Safety glasses or goggles.[2] | Face shield in addition to goggles, especially when handling larger quantities or if there is a splash risk.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | An N95 mask or a higher-level respirator may be necessary if aerosols could be generated or if the compound is volatile.[1] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots with steel toe and shank.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following procedural steps provide a framework for the safe management of this compound from receipt to disposal.
Pre-Handling Preparations:
-
Obtain and Review SDS: Before any handling, obtain and thoroughly review the supplier-specific Safety Data Sheet.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
Handling Procedures:
-
Don Appropriate PPE: Before handling the compound, put on the minimum required PPE as outlined in Table 1.
-
Weighing and Aliquoting: Conduct any weighing or transfer of the solid compound within a chemical fume hood to prevent inhalation of any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Spill Management:
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: Use absorbent pads or other appropriate materials to contain the spill.
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] For liquid spills, use absorbent material to soak up the spill.[3]
-
Disposal of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[3]
Disposal Plan:
Proper chemical waste management is essential for laboratory safety and environmental protection.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Maintain separate, clearly labeled waste containers.[3]
-
Containerization: Use a clean, compatible, and properly labeled hazardous waste container. The original container is often a suitable choice for waste.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (Fluopipamine), and any known hazards.
-
Storage: Store waste containers in a designated, secure satellite accumulation area.
-
Pickup and Disposal: Arrange for a licensed hazardous waste contractor to pick up and dispose of the waste.[3] It is illegal and unsafe to dispose of such chemicals in the regular trash.[3]
Experimental Protocols
While no specific experimental protocols involving this compound were found, the general principles of handling potent, novel compounds in a research setting should be applied. Any experimental design should prioritize minimizing the quantity of the compound used and limiting the number of personnel exposed.
Safe Handling and Disposal Workflow for Novel Research Chemicals
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of a novel research chemical like this compound.
Caption: Workflow for the safe handling and disposal of novel research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
